Product packaging for 2-Oxo Ticlopidine-d4(Cat. No.:)

2-Oxo Ticlopidine-d4

Cat. No.: B12418379
M. Wt: 283.8 g/mol
InChI Key: DJZQIXWGIZIETJ-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Oxo Ticlopidine-d4 is a useful research compound. Its molecular formula is C14H14ClNOS and its molecular weight is 283.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14ClNOS B12418379 2-Oxo Ticlopidine-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14ClNOS

Molecular Weight

283.8 g/mol

IUPAC Name

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one

InChI

InChI=1S/C14H14ClNOS/c15-12-4-2-1-3-10(12)8-16-6-5-13-11(9-16)7-14(17)18-13/h1-4,7,13H,5-6,8-9H2/i1D,2D,3D,4D

InChI Key

DJZQIXWGIZIETJ-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3C(=CC(=O)S3)C2)Cl)[2H])[2H]

Canonical SMILES

C1CN(CC2=CC(=O)SC21)CC3=CC=CC=C3Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo Ticlopidine-d4 is the deuterated analog of 2-Oxo Ticlopidine, a key intermediate in the metabolic activation of the antiplatelet drug Ticlopidine. Ticlopidine is a thienopyridine prodrug that, once metabolized to its active form, irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation. The incorporation of deuterium atoms in this compound makes it a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for mass spectrometry-based quantification of the non-deuterated metabolite. This guide provides a comprehensive overview of this compound, including its chemical properties, metabolic pathway, and relevant experimental protocols.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart.

PropertyThis compound2-Oxo Ticlopidine
Chemical Name 5-[(2-Chlorophenyl)methyl]-5,6,7,7a-tetrahydro-thieno[3,2-c]pyridin-2(4H)-one-d45-[(2-chlorophenyl)methyl]-3,4,6,7-tetrahydrothieno[3,2-c]pyridin-2-one
CAS Number 1276575-37-183427-55-8 (HCl salt)[][2]
Molecular Formula C₁₄H₁₀D₄ClNOSC₁₄H₁₄ClNOS
Molecular Weight 283.81 g/mol 279.8 g/mol

Metabolic Pathway of Ticlopidine

Ticlopidine is a prodrug that requires hepatic metabolism to exert its antiplatelet effect. The metabolic activation is a two-step process involving cytochrome P450 (CYP) enzymes, with 2-Oxo Ticlopidine as a crucial intermediate.

The metabolic activation of Ticlopidine begins with its conversion to 2-Oxo Ticlopidine. This reaction is primarily catalyzed by CYP2C19, CYP2B6, and CYP1A2. Subsequently, 2-Oxo Ticlopidine is further metabolized to the active thiol metabolite. This second step is mediated by several CYP enzymes, including CYP2B6, CYP2C9, CYP2C19, CYP3A4, and CYP3A5, as well as serum paraoxonase/arylesterase 1.

Ticlopidine Metabolic Pathway cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Thiolactone Ring Opening Ticlopidine Ticlopidine (Prodrug) Oxo_Ticlopidine 2-Oxo Ticlopidine (Intermediate Metabolite) Ticlopidine->Oxo_Ticlopidine CYP2C19, CYP2B6, CYP1A2 Active_Metabolite Active Thiol Metabolite Oxo_Ticlopidine->Active_Metabolite CYP2B6, CYP2C9, CYP2C19, CYP3A4, CYP3A5, PON1

Metabolic activation of Ticlopidine.

Mechanism of Action: P2Y12 Receptor Signaling Pathway

The active thiol metabolite of Ticlopidine irreversibly binds to the P2Y12 receptor on the surface of platelets. This receptor is a G protein-coupled receptor (GPCR) that, when activated by adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet aggregation.

By blocking the P2Y12 receptor, the active metabolite of Ticlopidine prevents ADP from binding and initiating the downstream signaling events. This leads to the inhibition of the Gαi protein, which in turn prevents the inhibition of adenylyl cyclase. As a result, intracellular cyclic adenosine monophosphate (cAMP) levels remain elevated, leading to the activation of protein kinase A (PKA). PKA activation ultimately inhibits platelet activation and aggregation.

P2Y12 Receptor Signaling Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gai Gαi P2Y12->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Aggregation Platelet Aggregation PKA->Aggregation Inhibits Active_Metabolite Active Ticlopidine Metabolite Active_Metabolite->P2Y12 Irreversibly Blocks

Inhibition of platelet aggregation via P2Y12 receptor blockade.

Experimental Protocols

Synthesis of this compound

A general approach for the synthesis of this compound can be adapted from the known synthesis of Ticlopidine and its metabolites. The synthesis would likely involve the following key steps:

  • Synthesis of a deuterated precursor: A deuterated version of a key intermediate, such as 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, would be synthesized. Deuterium atoms can be introduced at specific positions using appropriate deuterated reagents and reaction conditions.

  • N-alkylation: The deuterated intermediate would then be reacted with 2-chlorobenzyl chloride to introduce the chlorobenzyl group, yielding Ticlopidine-d4.

  • Oxidation: The resulting Ticlopidine-d4 would be subjected to an oxidation reaction to introduce the keto group at the 2-position of the thiophene ring, yielding this compound. This oxidation can be achieved using various oxidizing agents, and the reaction conditions would need to be optimized to ensure selective oxidation without degradation of the molecule.

  • Purification: The final product would be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Quantification of 2-Oxo Ticlopidine in Biological Matrices using LC-MS/MS

This protocol outlines a general procedure for the quantification of 2-Oxo Ticlopidine in plasma samples using this compound as an internal standard.

1. Sample Preparation:

  • To a 100 µL aliquot of plasma, add 10 µL of a known concentration of this compound internal standard solution.

  • Perform a protein precipitation step by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2-Oxo Ticlopidine: Monitor the transition of the precursor ion (m/z) to a specific product ion.

      • This compound: Monitor the transition of the deuterated precursor ion (m/z) to its corresponding product ion. The exact m/z values will depend on the specific fragmentation pattern of the molecules.

    • Data Analysis: Quantify the amount of 2-Oxo Ticlopidine in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-deuterated standard.

The following diagram illustrates the general workflow for this analytical method.

LC-MS_MS_Workflow Sample Plasma Sample IS_Spike Spike with This compound (IS) Sample->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Workflow for the quantification of 2-Oxo Ticlopidine.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Ticlopidine and other thienopyridine antiplatelet agents. Its use as an internal standard allows for accurate and precise quantification of the key metabolic intermediate, 2-Oxo Ticlopidine, in complex biological matrices. Understanding the metabolic pathway and the mechanism of action of Ticlopidine is crucial for interpreting pharmacokinetic and pharmacodynamic data and for the development of safer and more effective antiplatelet therapies. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this important labeled compound.

References

An In-Depth Technical Guide to the Core Chemical Properties of 2-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Oxo Ticlopidine-d4, a deuterated metabolite of the antiplatelet drug Ticlopidine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its characteristics, metabolic pathway, and analytical methodologies.

Chemical and Physical Properties

This compound is a labeled version of 2-Oxo Ticlopidine, a key intermediate in the metabolic activation of Ticlopidine. The incorporation of deuterium atoms provides a valuable tool for metabolic and pharmacokinetic studies.

Table 1: Core Chemical Properties of this compound

PropertyValueSource
Chemical Name 5-[(2-Chlorophenyl)methyl]-5,6,7,7a-tetrahydro-thieno[3,2-c]pyridin-2(4H)-one-d4[1]
Synonyms PCR 3787-d4[1]
CAS Number 1276575-37-1[1]
Molecular Formula C₁₄H₁₀D₄ClNOS[1][2]
Molecular Weight 283.81 g/mol [1][2]
Appearance Not explicitly stated, likely a solid
Storage 2-8°C Refrigerator[1]

Table 2: Computed Physical Properties of 2-Oxo Ticlopidine (Non-deuterated)

PropertyValueSource
Molecular Weight 279.8 g/mol [3]
XLogP3 2.3[3]
Exact Mass 279.0484629 Da[3]
Monoisotopic Mass 279.0484629 Da[3]
Polar Surface Area 45.6 Ų[3]
Heavy Atom Count 18[3]
Formal Charge 0[3]
Complexity 382[3]

Metabolic Pathway and Mechanism of Action

Ticlopidine is a prodrug that requires metabolic activation to exert its antiplatelet effects. The initial step in this activation is the oxidation of Ticlopidine to 2-Oxo Ticlopidine. This intermediate is then further metabolized to the active thiol-containing metabolite that irreversibly inhibits the P2Y12 receptor on platelets.

The metabolic conversion of Ticlopidine is primarily carried out by cytochrome P450 enzymes in the liver.

Ticlopidine Metabolic Pathway

The following diagram illustrates the two-step metabolic activation of Ticlopidine.

Ticlopidine Metabolic Pathway Ticlopidine Ticlopidine Two_Oxo_Ticlopidine This compound Ticlopidine->Two_Oxo_Ticlopidine CYP450 Enzymes Active_Metabolite Active Thiol Metabolite Two_Oxo_Ticlopidine->Active_Metabolite Further Metabolism P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversible Inhibition Platelet_Aggregation Platelet Aggregation Inhibition P2Y12->Platelet_Aggregation Blocks ADP Binding

Caption: Metabolic activation of Ticlopidine to its active form.

P2Y12 Receptor Signaling Pathway

The active metabolite of Ticlopidine exerts its antiplatelet effect by blocking the P2Y12 receptor, a key receptor in ADP-mediated platelet activation. This inhibition disrupts the downstream signaling cascade that leads to platelet aggregation.

P2Y12 Signaling Pathway cluster_membrane Platelet Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP ADP ADP ADP->P2Y12 Active_Metabolite Active Ticlopidine Metabolite Active_Metabolite->P2Y12 Inhibits Gi->AC Inhibits PKA ↓ PKA Activity cAMP->PKA VASP_P ↓ VASP Phosphorylation PKA->VASP_P GPIIb_IIIa ↓ GPIIb/IIIa Activation VASP_P->GPIIb_IIIa Platelet_Aggregation Platelet Aggregation Inhibition GPIIb_IIIa->Platelet_Aggregation Experimental Workflow cluster_analysis Analysis Methods Start Start: Ticlopidine-d4 Synthesis In Vitro Synthesis (Liver Microsomes) Start->Synthesis Purification HPLC Purification Synthesis->Purification Analysis Structural & Quantitative Analysis Purification->Analysis End Pure this compound Analysis->End LCMS LC-MS/MS Analysis->LCMS NMR NMR Analysis->NMR

References

Deuterium-Labeled Ticlopidine Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticlopidine, a thienopyridine antiplatelet agent, has been a cornerstone in the prevention of thrombotic events. As a prodrug, its efficacy is entirely dependent on its metabolic activation in the liver. The biotransformation of ticlopidine is complex, involving multiple cytochrome P450 (CYP) enzymes and leading to a variety of metabolites, including the pharmacologically active thiol metabolite. Understanding the metabolic fate of ticlopidine is crucial for optimizing its therapeutic window and minimizing adverse effects.

The use of stable isotope labeling, particularly with deuterium, has become an invaluable tool in drug metabolism and pharmacokinetic studies. Deuterium-labeled compounds can serve as ideal internal standards for quantitative bioanalysis due to their similar physicochemical properties to the analyte but distinct mass. Furthermore, the substitution of hydrogen with deuterium at specific metabolic sites can alter the rate of metabolism, a phenomenon known as the kinetic isotope effect. This can be strategically employed to enhance a drug's pharmacokinetic profile, for instance, by reducing the formation of toxic metabolites or increasing the half-life of the parent drug or its active metabolites.

This technical guide provides a comprehensive overview of the current knowledge on deuterium-labeled ticlopidine metabolites. It details the metabolic pathways of ticlopidine, discusses the role of deuterium labeling in studying its metabolism, and outlines the analytical methodologies employed for the identification and quantification of its metabolites.

Ticlopidine Metabolism

Ticlopidine undergoes extensive metabolism primarily in the liver, with at least 20 metabolites identified.[1] The metabolic activation of ticlopidine is a two-step process initiated by CYP-mediated oxidation.[2][3][4]

The main metabolic pathways include:

  • Oxidation of the thiophene ring: This is a critical step for the formation of the active metabolite. The initial oxidation leads to the formation of 2-oxo-ticlopidine.[2][5] Further metabolism of 2-oxo-ticlopidine results in the opening of the thiophene ring to form the active thiol metabolite, UR-4501.[6][7]

  • N-dealkylation and N-oxidation. [8]

  • Formation of thienopyridinium and dihydrothienopyridinium metabolites. [8]

  • Glucuronidation: The carboxylic acid metabolite of a related thienopyridine, clopidogrel, is known to form an acyl glucuronide.[9] It is plausible that similar conjugation reactions occur with ticlopidine metabolites.

The key enzymes involved in ticlopidine metabolism are CYP2C19, CYP2B6, CYP1A2, CYP2D6, CYP3A4, and CYP3A5.[3][10][11]

Signaling Pathway of Ticlopidine's Active Metabolite

The active thiol metabolite of ticlopidine irreversibly binds to the P2Y12 receptor on platelets.[4] This binding prevents adenosine diphosphate (ADP) from activating the receptor, which in turn inhibits the activation of the glycoprotein IIb/IIIa complex, a key step in platelet aggregation.[1]

G cluster_metabolism Hepatic Metabolism cluster_action Platelet Inhibition Ticlopidine Ticlopidine (Prodrug) CYP450 CYP450 Enzymes (e.g., CYP2C19, CYP2B6) Ticlopidine->CYP450 Oxidation Active_Metabolite Active Thiol Metabolite (e.g., UR-4501) CYP450->Active_Metabolite P2Y12 P2Y12 Receptor on Platelet Active_Metabolite->P2Y12 Irreversible Inhibition GPIIb_IIIa GPIIb/IIIa Complex Activation P2Y12->GPIIb_IIIa Stimulates ADP ADP ADP->P2Y12 Activation Platelet_Aggregation Platelet Aggregation GPIIb_IIIa->Platelet_Aggregation Leads to G cluster_workflow In Vitro Metabolism Workflow Start Start Incubation_Mix Prepare Incubation Mixture: - Human Liver Microsomes - NADPH Regenerating System - Buffer (pH 7.4) Start->Incubation_Mix Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Add_Substrate Add Deuterated or Unlabeled Ticlopidine Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Quench Quench Reaction with Acetonitrile + Internal Standard Incubate->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End Analyze->End

References

The Role of 2-Oxo Ticlopidine-d4 as an Internal Standard in Bioanalytical Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 2-Oxo Ticlopidine-d4 as an internal standard in the quantitative analysis of Ticlopidine and its metabolites. Ticlopidine, a thienopyridine antiplatelet agent, requires extensive bioanalytical support during drug development and clinical monitoring. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving accurate and reliable results in complex biological matrices.

Introduction to Ticlopidine and the Need for an Internal Standard

Ticlopidine is a prodrug that, after oral administration, undergoes hepatic metabolism to form an active thiol metabolite.[1] This active metabolite irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing ADP-mediated platelet aggregation.[2][3][4] A crucial intermediate in this metabolic activation is 2-oxo-ticlopidine.

The quantification of Ticlopidine and its metabolites in biological fluids such as plasma is essential for pharmacokinetic, pharmacodynamic, and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be affected by several factors, including sample loss during extraction, variability in instrument response, and matrix effects.

To correct for these potential sources of error, a suitable internal standard (IS) is employed. An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for internal standards in LC-MS/MS-based bioanalysis.

Mechanism of Action as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not pharmacological but analytical. It is based on the principle of isotope dilution mass spectrometry. Here's how it functions:

  • Physicochemical Mimicry: this compound is structurally identical to the endogenous metabolite 2-oxo-ticlopidine, except that four hydrogen atoms have been replaced by deuterium atoms. This minimal structural change ensures that it behaves almost identically to the analyte during sample preparation (e.g., extraction recovery), chromatography (e.g., retention time), and ionization in the mass spectrometer source.

  • Mass Differentiation: The four deuterium atoms give this compound a molecular weight that is 4 Daltons higher than the unlabeled 2-oxo-ticlopidine. This mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard independently, even though they co-elute from the chromatography column.

  • Correction for Variability: A known and constant amount of this compound is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Any loss of the analyte during extraction or fluctuations in the LC-MS/MS system's performance will affect the internal standard to the same extent. By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a highly accurate and precise measurement of the analyte's concentration.

The following diagram illustrates the fundamental principle of using a stable isotope-labeled internal standard in LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Analyte Analyte (e.g., 2-Oxo Ticlopidine) IS_spike Spike with known amount of This compound Extraction Extraction (Protein Precipitation, LLE, or SPE) IS_spike->Extraction Analyte_IS_mix Analyte + IS Mixture Extraction->Analyte_IS_mix exp1 Both analyte and IS experience similar losses and matrix effects. LC LC Separation (Co-elution) Analyte_IS_mix->LC MS Mass Spectrometry (Detection by Mass) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Concentration Determine Analyte Concentration from Calibration Curve Ratio->Concentration exp2 Ratio corrects for variability, ensuring accurate quantification.

Principle of a Stable Isotope-Labeled Internal Standard

Ticlopidine Metabolism and Pharmacological Action

To understand why 2-Oxo Ticlopidine is a relevant analyte and thus why its deuterated analog is an excellent internal standard, it is important to understand the metabolic pathway of Ticlopidine.

Ticlopidine is absorbed and rapidly metabolized in the liver by cytochrome P450 (CYP) enzymes to 2-oxo-ticlopidine. This intermediate is then further metabolized to a highly reactive thiol-containing active metabolite. This active metabolite forms an irreversible disulfide bond with the P2Y12 receptor on platelets, blocking ADP binding and subsequent platelet aggregation.

The diagram below outlines the metabolic activation of Ticlopidine and its mechanism of action on the P2Y12 signaling pathway.

Ticlopidine_Pathway cluster_metabolism Metabolic Activation (Liver) cluster_platelet Platelet Ticlopidine Ticlopidine (Prodrug) Oxo_Ticlopidine 2-Oxo Ticlopidine Ticlopidine->Oxo_Ticlopidine CYP Enzymes Active_Metabolite Active Thiol Metabolite Oxo_Ticlopidine->Active_Metabolite CYP Enzymes P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversibly Inhibits AC Adenylyl Cyclase P2Y12->AC Inhibits (via Gi) Aggregation Platelet Aggregation P2Y12->Aggregation Promotes ADP ADP ADP->P2Y12 Binds & Activates cAMP ↓ cAMP

Metabolic Activation and Mechanism of Action of Ticlopidine

Quantitative Data and Mass Spectrometry Parameters

The following table summarizes representative mass spectrometry parameters for the analysis of 2-oxo-ticlopidine using this compound as the internal standard. These values are based on the known molecular weights and typical fragmentation patterns for thienopyridine compounds. Actual parameters may vary depending on the specific LC-MS/MS instrument and optimized conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)
2-Oxo Ticlopidine C₁₄H₁₄ClNOS279.8280.0154.1
This compound (IS) C₁₄H₁₀D₄ClNOS283.81284.0158.1

Representative Experimental Protocol

This section provides a detailed, representative methodology for the quantification of 2-oxo-ticlopidine in human plasma using this compound as an internal standard.

5.1. Materials and Reagents

  • Reference standards: 2-oxo-ticlopidine, this compound

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

5.2. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound in methanol) to each tube and vortex briefly.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

5.3. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

5.4. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: As listed in the quantitative data table above.

The following diagram provides a visual representation of this experimental workflow.

Workflow start Start: Plasma Sample (Calibrator, QC, or Unknown) spike Spike with this compound (Internal Standard) start->spike ppt Protein Precipitation (Add Acetonitrile) spike->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject analyze Data Acquisition & Processing (Quantify using Analyte/IS Ratio) inject->analyze end End: Report Concentration analyze->end

Bioanalytical Workflow for Quantification

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of Ticlopidine's key metabolite, 2-oxo-ticlopidine. Its mechanism of action is rooted in the principles of isotope dilution, where its near-identical chemical and physical properties to the analyte, combined with its distinct mass, allow for the effective correction of analytical variability. The use of this compound is critical for developing robust, accurate, and precise LC-MS/MS methods, which are indispensable for the regulatory-compliant assessment of Ticlopidine's pharmacokinetics and for ensuring its safe and effective clinical use. This guide provides the foundational knowledge and a practical framework for researchers and scientists working in the field of drug metabolism and bioanalysis.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Oxo Ticlopidine-d4, a key deuterated metabolite of the antiplatelet agent Ticlopidine. Understanding the precise molecular structure of this compound is paramount for metabolism studies, pharmacokinetic assessments, and the development of safer and more effective thienopyridine derivatives.

Introduction to Ticlopidine and its Metabolism

Ticlopidine is a prodrug that requires metabolic activation to exert its antiplatelet effects.[1] It undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, to form various metabolites.[2][3] One of the crucial initial steps in its bioactivation pathway is the formation of 2-Oxo Ticlopidine. This intermediate is subsequently converted to the active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets.[4][5] The use of deuterated analogs, such as Ticlopidine-d4, where four hydrogen atoms on the phenyl ring are replaced by deuterium, is a common strategy in drug metabolism studies to trace metabolic pathways and quantify metabolites.[6] this compound is the corresponding oxidized metabolite of Ticlopidine-d4.[7]

Metabolic Pathway of Ticlopidine

Ticlopidine is metabolized through several competing pathways. The bioactivation pathway leading to the pharmacologically active metabolite involves the oxidation of the thiophene ring.

Ticlopidine Metabolism Ticlopidine Ticlopidine Oxo_Ticlopidine 2-Oxo Ticlopidine Ticlopidine->Oxo_Ticlopidine CYP-mediated oxidation Inactive_Metabolites Inactive Metabolites Ticlopidine->Inactive_Metabolites Other metabolic pathways Active_Metabolite Active Thiol Metabolite Oxo_Ticlopidine->Active_Metabolite Further metabolism

Figure 1: Simplified metabolic pathway of Ticlopidine.

Experimental Workflow for Structure Elucidation

The structural elucidation of this compound typically involves a multi-step process combining in vitro metabolism, chromatographic separation, and spectroscopic analysis.

Structure Elucidation Workflow cluster_incubation In Vitro Metabolism cluster_separation Separation and Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Incubation Incubation of Ticlopidine-d4 with liver microsomes Extraction Extraction of Metabolites Incubation->Extraction HPLC High-Performance Liquid Chromatography (HPLC) Extraction->HPLC LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS/MS) HPLC->LC_MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy HPLC->NMR Elucidation Structure Elucidation of This compound LC_MS->Elucidation NMR->Elucidation

Figure 2: Experimental workflow for the structure elucidation of this compound.

Experimental Protocols

In Vitro Metabolism for Metabolite Generation

Objective: To generate this compound from its parent compound, Ticlopidine-d4, using liver microsomes.

Materials:

  • Ticlopidine-d4

  • Human or rat liver microsomes (e.g., S9 fraction)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

Protocol:

  • Prepare a reaction mixture containing Ticlopidine-d4, liver microsomes, and the NADPH regenerating system in phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C for a specified period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

  • Centrifuge the mixture to pellet the proteins and collect the supernatant containing the metabolites.

Chromatographic Separation

Objective: To isolate this compound from the complex mixture of metabolites.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid or ammonium acetate.[9]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detector at a wavelength of approximately 235 nm.[8]

  • Fraction Collection: Collect fractions corresponding to the peak suspected to be this compound for further analysis.

Mass Spectrometry (MS) Analysis

Objective: To determine the molecular weight and fragmentation pattern of the isolated metabolite.

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Observations for this compound:

  • Molecular Ion Peak: The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of this compound (C₁₄H₁₀D₄ClNOS) would be approximately 284.1, which is 4 mass units higher than that of the non-deuterated 2-Oxo Ticlopidine (m/z ≈ 280.0).[10]

  • Isotope Pattern: The presence of a chlorine atom results in a characteristic isotopic pattern with a peak at [M+2]⁺ having approximately one-third the intensity of the [M]⁺ peak.

  • Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) of the parent ion will produce specific fragment ions. The fragmentation pattern helps to confirm the core structure and the location of the oxo group and the deuterated phenyl ring.

Analyte Parent Ion [M+H]⁺ (m/z) Key Fragment Ions (m/z) Interpretation of Fragments
2-Oxo Ticlopidine~280.0Varies based on instrument and conditionsFragments corresponding to the loss of the chlorobenzyl group and cleavage of the thienopyridine ring system.
This compound~284.1Expected to show a +4 Da shift in fragments containing the deuterated phenyl ring.Confirmation of the presence and location of the deuterium labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To provide detailed structural information, including the connectivity of atoms and the position of the oxo group.

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).[11]

Key Expected Spectral Features for 2-Oxo Ticlopidine:

  • ¹H NMR: The proton NMR spectrum would show signals corresponding to the protons on the chlorobenzyl group and the tetrahydrothienopyridine ring system. The absence of a proton at the C2 position of the thiophene ring and the presence of characteristic shifts for the adjacent protons would support the 2-oxo structure.

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon (C=O) in the range of 160-180 ppm, confirming the presence of the oxo group.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the overall connectivity of the molecule.

For This compound , the ¹H NMR spectrum would lack the signals corresponding to the protons on the phenyl ring, and the corresponding carbon signals in the ¹³C NMR spectrum would show coupling to deuterium.

Conclusion

The structure elucidation of this compound is a critical step in understanding the metabolism and disposition of Ticlopidine. A combination of in vitro metabolism, high-performance liquid chromatography for isolation, and detailed analysis by high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides the definitive structural confirmation. The data obtained from these techniques are essential for researchers and professionals in drug development to advance their understanding of thienopyridine antiplatelet agents.

References

In-Depth Technical Guide on the Physical and Chemical Stability of 2-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated physical and chemical stability of 2-Oxo Ticlopidine-d4, a deuterated isotopologue of a key metabolite of the antiplatelet drug Ticlopidine. Given the limited publicly available stability data for this specific labeled compound, this document extrapolates information from studies on Ticlopidine and related thienopyridine compounds, in conjunction with established principles of drug stability testing outlined by regulatory bodies.

Introduction to this compound

This compound is the stable isotope-labeled version of 2-Oxo Ticlopidine, a primary metabolite in the bioactivation pathway of Ticlopidine. Ticlopidine is a prodrug that requires metabolic conversion to exert its antiplatelet effects. The first major step in this activation is the oxidation of Ticlopidine to 2-Oxo Ticlopidine. Subsequently, this intermediate is further metabolized to the active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets.

The deuterated form, this compound, is crucial as an internal standard in pharmacokinetic and metabolic studies. Its use in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), allows for precise quantification of the non-labeled metabolite in biological matrices. Therefore, a thorough understanding of its stability is paramount to ensure the accuracy and reliability of such bioanalytical assays.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the literature. However, based on its chemical structure and information available for the non-deuterated analogue, the following properties can be summarized.

PropertyValue/Description
Chemical Name 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one-d4
Molecular Formula C₁₄H₁₀D₄ClNOS
Molecular Weight Approx. 283.8 g/mol
CAS Number 1276575-37-1[1]
Appearance Likely a solid, white to off-white powder.
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO.

Anticipated Stability Profile

The stability of this compound is inferred from studies on Ticlopidine and the general chemical liabilities of the thienopyridine class of compounds. The deuterium labeling is not expected to significantly alter the fundamental degradation pathways, although minor effects on the kinetics of degradation are possible.

Physical Stability

As a solid material, this compound may be susceptible to physical changes that could impact its handling and performance as an analytical standard. Key considerations include:

  • Hygroscopicity: The compound may absorb moisture from the atmosphere. It is advisable to store it in a desiccated environment.

  • Polymorphism: The existence of different crystalline forms has not been reported but is a possibility for complex organic molecules. Different polymorphs can have varying stability and solubility.

  • Solution Stability: In solution, the stability will be highly dependent on the solvent, pH, and storage temperature. For stock solutions, storage at low temperatures (e.g., -20°C or -80°C) is recommended to minimize degradation.

Chemical Stability and Degradation Pathways

The chemical structure of 2-Oxo Ticlopidine contains moieties that are susceptible to degradation under stress conditions. The primary sites for degradation are the thienopyridine ring system and the lactam group.

  • Oxidative Degradation: The thiophene ring is prone to oxidation, which can lead to the formation of sulfoxides and other oxygenated derivatives.

  • Hydrolytic Degradation: The lactam ring within the 2-oxo moiety may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. Photostability studies on Ticlopidine suggest that protection from light is advisable.

The following table summarizes the anticipated stability of this compound under forced degradation conditions, based on studies of Ticlopidine.

Stress ConditionAnticipated StabilityPotential Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl)Likely to be unstable, potential for hydrolysis.Ring-opened products from lactam hydrolysis.
Basic Hydrolysis (e.g., 0.1 M NaOH)Likely to be unstable, potential for hydrolysis.Ring-opened products from lactam hydrolysis.
Oxidative Stress (e.g., 3% H₂O₂)Susceptible to degradation.Sulfoxides and other oxygenated derivatives of the thiophene ring.
Thermal Stress (e.g., >60°C)Generally stable in solid form for short durations, but degradation may occur with prolonged exposure at high temperatures.Various thermal decomposition products.
Photostability (ICH Q1B)May be liable to degradation upon exposure to UV and visible light.Photolytic degradation products.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study should be conducted according to ICH guidelines. A generalized protocol is provided below.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Acids (e.g., hydrochloric acid, sulfuric acid)

  • Bases (e.g., sodium hydroxide)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Buffers for pH control

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 8 hours).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Expose the solid reference standard to dry heat (e.g., 80°C) for a defined period (e.g., 48 hours). Also, reflux the stock solution at a controlled temperature.

    • Photodegradation: Expose the stock solution and solid standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, using a stability-indicating analytical method, typically RP-HPLC with UV or MS detection.

    • The method should be capable of separating the intact this compound from all significant degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each stress condition.

    • Characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.

    • Assess the peak purity of the intact drug peak to confirm the stability-indicating nature of the analytical method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation prep->oxidation Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photostability prep->photo Expose to Stress analysis Analyze by Stability-Indicating Method (e.g., HPLC-MS) acid->analysis Collect Samples base->analysis Collect Samples oxidation->analysis Collect Samples thermal->analysis Collect Samples photo->analysis Collect Samples evaluation Identify Degradants & Determine Degradation Pathways analysis->evaluation

Caption: Workflow for a forced degradation study of this compound.

Ticlopidine Metabolic Pathway

The stability of this compound is relevant within the context of the metabolic activation of Ticlopidine. The following diagram illustrates this pathway.

metabolic_pathway cluster_drug Prodrug cluster_metabolite1 Intermediate Metabolite cluster_metabolite2 Active Metabolite cluster_action Pharmacological Action ticlopidine Ticlopidine oxo_ticlopidine 2-Oxo Ticlopidine ticlopidine->oxo_ticlopidine CYP450 Enzymes active_metabolite Active Thiol Metabolite oxo_ticlopidine->active_metabolite Further Metabolism action P2Y12 Receptor Inhibition (Antiplatelet Effect) active_metabolite->action Irreversible Binding

Caption: Metabolic activation pathway of Ticlopidine.

Conclusion and Recommendations

For its use as a reliable internal standard in quantitative bioanalysis, the following recommendations are made:

  • Storage: The solid compound should be stored in a cool, dark, and dry place, preferably in a desiccator. Stock solutions should be stored at -20°C or below and protected from light.

  • Handling: Minimize exposure of the compound, both in solid form and in solution, to ambient light and elevated temperatures.

  • Validation: It is imperative for any laboratory using this compound to perform its own stability validation under its specific experimental conditions. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability in the relevant biological matrix.

Conducting the forced degradation studies outlined in this guide will provide the necessary data to confirm these anticipated stability characteristics and ensure the integrity of the analytical results obtained using this important research compound.

References

commercial suppliers of 2-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Commercial Sourcing and Application of 2-Oxo Ticlopidine-d4

For researchers, scientists, and drug development professionals, the procurement and effective use of internal standards are critical for accurate bioanalytical assays. This guide provides a comprehensive overview of the , a deuterated analog of a ticlopidine metabolite, and outlines its application in a typical experimental workflow.

Understanding this compound

This compound is a stable isotope-labeled version of 2-Oxo Ticlopidine, a metabolite of the antiplatelet drug Ticlopidine. Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the measurement of the unlabeled (endogenous or administered) 2-Oxo Ticlopidine in biological matrices. The deuterium labels give it a higher mass, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer, while behaving almost identically during sample preparation and chromatographic separation.

Commercial Suppliers and Product Specifications

The following table summarizes the publicly available information for . Please note that for detailed, up-to-the-minute information on purity, available quantities, and pricing, it is essential to contact the suppliers directly or visit their websites, as this information is often not disclosed in public-facing search results.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular WeightNotes
PharmaffiliatesPA STI 0882041276575-37-1C14H10D4ClNOS283.81Labeled thiolactone metabolite of Ticlopidine[1].
ClearsynthCS-P-0281783427-55-8 (Unlabeled)Not AvailableNot AvailableThe provided CAS number is for the unlabeled compound[2].
BOC SciencesNot specifiedNot specifiedNot specifiedNot specifiedListed as a supplier of Ticlopidine impurities and related compounds[][4].

Disclaimer: This table is based on publicly available data and may not be exhaustive. The purchaser is responsible for verifying product specifications with the supplier before ordering[1][2].

Typical Experimental Protocol: Quantitative Analysis using an Internal Standard

While specific protocols will vary depending on the biological matrix and the analytical instrumentation, the following provides a generalized methodology for the use of this compound as an internal standard in a typical LC-MS/MS workflow for quantifying 2-Oxo Ticlopidine.

1. Standard and Sample Preparation:

  • Stock Solutions: Prepare a stock solution of 2-Oxo Ticlopidine (the analyte) and this compound (the internal standard) in a suitable organic solvent (e.g., methanol, acetonitrile) at a high concentration (e.g., 1 mg/mL).
  • Calibration Standards: Create a series of calibration standards by spiking a known volume of the analyte stock solution into a blank biological matrix (e.g., plasma, urine) to achieve a range of concentrations that bracket the expected sample concentrations.
  • Internal Standard Spiking: Add a fixed, known amount of the this compound internal standard solution to all calibration standards, quality control samples, and unknown study samples. This is a critical step to correct for variability in sample processing and instrument response.

2. Sample Extraction:

  • The goal is to isolate the analyte and internal standard from the complex biological matrix. Common techniques include:
  • Protein Precipitation (PPT): Add a solvent like acetonitrile to the sample to precipitate proteins. Centrifuge the sample and collect the supernatant.
  • Liquid-Liquid Extraction (LLE): Use a water-immiscible organic solvent to extract the analyte and internal standard from the aqueous biological sample.
  • Solid-Phase Extraction (SPE): Pass the sample through a solid sorbent cartridge that retains the analyte and internal standard, which are then eluted with a stronger solvent.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the extracted sample onto a liquid chromatography (LC) system. A suitable LC column (e.g., a C18 column) is used with a specific mobile phase gradient to separate the analyte and internal standard from other components in the extract.
  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is set up for Multiple Reaction Monitoring (MRM) to detect specific parent-to-daughter ion transitions for both 2-Oxo Ticlopidine and this compound.
  • A specific precursor ion for each compound is selected in the first quadrupole.
  • These ions are fragmented in the collision cell.
  • A specific product ion for each is monitored in the third quadrupole.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the ratio of the analyte peak area to the internal standard peak area.
  • Create a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the metabolic context of Ticlopidine and the general workflow for using an internal standard in a bioanalytical assay.

Ticlopidine Ticlopidine Metabolite 2-Oxo Ticlopidine (Analyte) Ticlopidine->Metabolite Metabolism IS This compound (Internal Standard)

Caption: Metabolic relationship of Ticlopidine to its 2-Oxo metabolite.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS Spike with This compound (IS) Sample->IS Extract Extraction (e.g., SPE, LLE) IS->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Cal Quantify using Calibration Curve Ratio->Cal Result Result Cal->Result Final Concentration

Caption: Bioanalytical workflow using an internal standard.

References

Certificate of Analysis: 2-Oxo Ticlopidine-d4 - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis for 2-Oxo Ticlopidine-d4, a critical internal standard for pharmacokinetic and metabolic studies of the antiplatelet agent Ticlopidine. This document outlines the typical data, experimental protocols, and quality control specifications that researchers and drug development professionals should expect when sourcing this reference material.

Introduction

Ticlopidine is a prodrug that requires metabolic activation to exert its antiplatelet effects. A key step in its bioactivation is the formation of the intermediate metabolite, 2-Oxo Ticlopidine. To accurately quantify Ticlopidine and its metabolites in biological matrices, a stable isotope-labeled internal standard, such as this compound, is essential. The deuterium labels provide a distinct mass shift, allowing for precise and accurate quantification by mass spectrometry, without interfering with the analysis of the unlabeled analyte.

A Certificate of Analysis (CoA) is a crucial document that accompanies a reference standard, attesting to its identity, purity, and quality. This guide will delve into the typical components of a CoA for this compound, providing insights into the analytical techniques used for its characterization.

Ticlopidine Metabolism and the Role of 2-Oxo Ticlopidine

Ticlopidine undergoes hepatic metabolism, primarily by cytochrome P450 enzymes, to form 2-Oxo Ticlopidine. This intermediate is then further metabolized to the active thiolactone metabolite, which irreversibly inhibits the P2Y12 receptor on platelets, preventing platelet aggregation.

Ticlopidine_Metabolism Ticlopidine Ticlopidine (Prodrug) TwoOxo 2-Oxo Ticlopidine (Intermediate Metabolite) Ticlopidine->TwoOxo CYP450 Enzymes ActiveMetabolite Active Thiolactone Metabolite TwoOxo->ActiveMetabolite Further Metabolism Platelet Platelet P2Y12 Receptor Inhibition ActiveMetabolite->Platelet

Caption: Metabolic activation pathway of Ticlopidine.

Quantitative Data Summary

A typical Certificate of Analysis for this compound will include the following quantitative data, ensuring the material's suitability as an internal standard. The values presented below are representative.

ParameterSpecificationMethod
Identity Conforms to structure1H-NMR, 13C-NMR, MS
Chemical Purity (HPLC) ≥98.0%HPLC-UV
Isotopic Purity ≥99% atom % DMass Spectrometry
Deuterium Incorporation d4: ≥99%Mass Spectrometry
d3: <1%
d2: <0.1%
d1: <0.1%
d0: <0.1%
Residual Solvents Conforms to USP <467>Headspace GC-MS
Water Content ≤1.0%Karl Fischer Titration
Assay (as is) 95.0% - 105.0%qNMR or Mass Balance

Experimental Protocols

This section details the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

The chemical purity of this compound is determined by HPLC with UV detection.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in Acetonitrile

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample This compound (1 mg) Vial HPLC Vial Sample->Vial Solvent Acetonitrile (1 mL) Solvent->Vial Injector Autosampler Injection (10 µL) Vial->Injector Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector Data Chromatogram (Purity Assessment) Detector->Data

Caption: Workflow for HPLC purity analysis.
Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight and assesses the isotopic enrichment of this compound.

  • Instrumentation: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full Scan (for identity) and Selected Ion Recording (SIR) (for isotopic purity)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Sample Infusion: 10 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid at 10 µL/min.

MS_Analysis Sample Sample Infusion (10 µg/mL) ESI Electrospray Ionization (ESI+) Sample->ESI Quadrupole Quadrupole Mass Analyzer ESI->Quadrupole Detector Detector Quadrupole->Detector Spectrum Mass Spectrum (Identity & Isotopic Purity) Detector->Spectrum

Caption: Mass spectrometry analysis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

1H and 13C NMR spectroscopy are used to confirm the chemical structure of this compound. The absence of signals at specific chemical shifts in the 1H NMR spectrum, compared to the unlabeled analogue, confirms the positions of deuterium incorporation.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl3)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • 1H-NMR: 32 scans, relaxation delay of 1 s.

  • 13C-NMR: 1024 scans, relaxation delay of 2 s.

  • Sample Concentration: 5-10 mg in 0.7 mL of solvent.

Conclusion

The Certificate of Analysis for this compound provides essential data to ensure its quality and suitability for its intended application as an internal standard in bioanalytical methods. Researchers, scientists, and drug development professionals should carefully review the CoA to verify the identity, purity, and isotopic enrichment of the material, ensuring the generation of reliable and accurate data in their studies. The detailed experimental protocols provided in this guide offer a framework for understanding the rigorous testing that these critical reagents undergo.

safe handling and storage of 2-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling and Storage of 2-Oxo Ticlopidine-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and storage requirements for this compound. The information herein is compiled to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research and development purposes.

Introduction

This compound is a deuterated metabolite of Ticlopidine, a thienopyridine antiplatelet agent.[1] As a stable isotope-labeled internal standard, it is crucial in pharmacokinetic and metabolic studies. Understanding its proper handling and storage is paramount for accurate experimental outcomes and personnel safety. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide incorporates safety information extrapolated from the parent compound, Ticlopidine hydrochloride, to provide a conservative and comprehensive safety framework.

Hazard Identification and Classification

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Acute Toxicity, Oral (Category 4) [2]

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1) [2]

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 1) [2]

Based on these classifications, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 5-[(2-Chlorophenyl)methyl]-5,6,7,7a-tetrahydro-thieno[3,2-c]pyridin-2(4H)-one-d4
CAS Number 1276575-37-1[1]
Molecular Formula C₁₄H₁₀D₄ClNOS[1]
Molecular Weight 283.81 g/mol [1]
Appearance Not available

Safe Handling Protocols

Adherence to strict laboratory safety protocols is essential when handling this compound. The following guidelines are based on recommendations for Ticlopidine hydrochloride and general best practices for handling chemical compounds of unknown toxicity.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategoryRecommendation
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Impervious gloves (e.g., nitrile) and a lab coat.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.
Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

General Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound.

  • Do not eat, drink, or smoke in laboratory areas where chemicals are handled.

  • Remove contaminated clothing and wash it before reuse.

SafeHandlingWorkflow start Start: Prepare to Handle this compound ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Gloves start->ppe ventilation Ensure Proper Ventilation: Work in a Fume Hood ppe->ventilation handling Handle Compound: - Weighing - Preparing Solutions ventilation->handling spill Spill Occurs? handling->spill spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes waste Dispose of Waste Properly spill->waste No spill_protocol->waste decontaminate Decontaminate Work Area waste->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end FirstAidDecisionTree exposure Exposure to This compound Occurs route What was the route of exposure? exposure->route eye Eye Contact route->eye Eyes skin Skin Contact route->skin Skin inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion eye_action Rinse eyes with water for at least 15 minutes. Seek medical attention. eye->eye_action skin_action Wash skin with soap and water for at least 15 minutes. Remove contaminated clothing. skin->skin_action inhalation_action Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. ingestion->ingestion_action

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Oxo Ticlopidine-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2-Oxo Ticlopidine-d4 as an internal standard in the quantitative analysis of 2-Oxo Ticlopidine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ticlopidine is an antiplatelet prodrug that undergoes extensive metabolism to form its active metabolites. 2-Oxo Ticlopidine is a key intermediate in this bioactivation pathway. Accurate quantification of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, ensuring the highest accuracy and precision.

Introduction to Ticlopidine Metabolism

Ticlopidine is a thienopyridine derivative that requires hepatic metabolism to exert its antiplatelet effects. The metabolic activation is a two-step process initiated by cytochrome P450 (CYP) enzymes, primarily CYP2C19 and CYP2B6. The first step involves the oxidation of the thiophene ring of Ticlopidine to form 2-Oxo Ticlopidine. This intermediate is then further metabolized to the active thiol metabolite, which irreversibly inhibits the P2Y12 receptor on platelets, leading to the inhibition of platelet aggregation.[1]

Below is a diagram illustrating the metabolic bioactivation pathway of Ticlopidine.

Ticlopidine_Metabolism Ticlopidine Ticlopidine (Prodrug) Two_Oxo_Ticlopidine 2-Oxo Ticlopidine (Intermediate Metabolite) Ticlopidine->Two_Oxo_Ticlopidine CYP2C19, CYP2B6 Inactive_Metabolites Inactive Metabolites Ticlopidine->Inactive_Metabolites Other CYPs Active_Metabolite Active Thiol Metabolite Two_Oxo_Ticlopidine->Active_Metabolite CYP Enzymes P2Y12 P2Y12 Receptor (on Platelets) Active_Metabolite->P2Y12 Irreversible Inhibition Platelet_Aggregation Platelet Aggregation P2Y12->Platelet_Aggregation Inhibition

Ticlopidine Metabolic Pathway

Quantitative Analysis of 2-Oxo Ticlopidine by LC-MS/MS

The quantification of 2-Oxo Ticlopidine in biological matrices such as plasma is typically performed using LC-MS/MS. This technique offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, this compound, is highly recommended to ensure the reliability of the results.

Principle

The method involves the extraction of 2-Oxo Ticlopidine and the internal standard from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

The general workflow for the analysis is depicted in the following diagram:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

LC-MS/MS Experimental Workflow

Experimental Protocols

Materials and Reagents
  • 2-Oxo Ticlopidine analytical standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Oxo Ticlopidine and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of 2-Oxo Ticlopidine by serial dilution of the stock solution with 50% acetonitrile in water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% acetonitrile in water.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography:

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, increase to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 120°C
Desolvation Temperature 350°C
Capillary Voltage 3.5 kV
Cone Voltage Optimized for each compound
Collision Energy Optimized for each transition

MRM Transitions:

The following table provides the proposed MRM transitions for 2-Oxo Ticlopidine and this compound. The transitions for the deuterated internal standard are predicted based on the known fragmentation of similar compounds and the addition of 4 daltons to the precursor and fragment ions containing the deuterium labels. Note: These transitions should be confirmed and optimized on your specific mass spectrometer.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
2-Oxo Ticlopidine280.1154.1
This compound (Proposed)284.1158.1

Data Presentation and Method Validation

A summary of typical quantitative data and method validation parameters is presented below. These values are based on published methods for similar analytes and should be established for your specific assay.

Table 1: Quantitative Data Summary

AnalyteRetention Time (min)Linearity Range (ng/mL)LLOQ (ng/mL)
2-Oxo Ticlopidine~ 3.50.5 - 5000.5

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Stable under various storage and processing conditions

Conclusion

This document provides a detailed framework for the application of this compound as an internal standard for the quantitative analysis of 2-Oxo Ticlopidine in biological matrices using LC-MS/MS. The provided protocols and parameters serve as a starting point for method development and validation. The use of a stable isotope-labeled internal standard is critical for achieving accurate and reliable results in regulated bioanalysis and research settings. Researchers, scientists, and drug development professionals are encouraged to adapt and validate these methods according to their specific laboratory and regulatory requirements.

References

Application Note: Quantitative Analysis of Ticlopidine in Human Plasma using 2-Oxo Ticlopidine-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of ticlopidine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, 2-Oxo Ticlopidine-d4, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure, followed by chromatographic separation on a C18 reverse-phase column. Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving ticlopidine.

Introduction

Ticlopidine is an antiplatelet agent used to prevent thrombotic events. Monitoring its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects. 2-Oxo Ticlopidine, a metabolite of ticlopidine, shares structural similarity with the analyte. Its deuterated form, this compound, serves as an ideal internal standard for the quantitative analysis of ticlopidine. This application note provides a detailed protocol for the extraction and quantification of ticlopidine in human plasma.

Experimental

Materials and Reagents
  • Ticlopidine hydrochloride (Reference Standard)

  • This compound (Internal Standard)[1][2]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

Sample Preparation
  • Thaw plasma samples and standards on ice.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-5.0 min: 10% B

  • Column Temperature: 40°C

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ticlopidine264.1154.125
This compound284.8187.128
  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Results and Discussion

The described method provides excellent sensitivity and specificity for the quantification of ticlopidine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures reliable quantification by correcting for any variations during the sample preparation and injection process.

Quantitative Data Summary
ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (% bias)Within ±15%
Extraction Recovery> 85%

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 protein_precip Protein Precipitation (Acetonitrile) vortex1->protein_precip vortex2 Vortex protein_precip->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the quantitative analysis of ticlopidine.

Rationale for using a Deuterated Internal Standard

G cluster_key Logical Relationship cluster_properties Properties cluster_outcome Outcome in LC-MS/MS Analyte Ticlopidine (Analyte) physchem Similar Physicochemical Properties (Extraction Recovery, Ionization) Analyte->physchem mass_diff Different Mass (Due to Deuterium Labeling) Analyte->mass_diff IS This compound (Internal Standard) IS->physchem IS->mass_diff coelution Co-elution during Chromatography physchem->coelution ms_distinction Distinguishable by Mass Spectrometer mass_diff->ms_distinction accurate_quant Accurate Quantification (Ratio of Analyte to IS) coelution->accurate_quant ms_distinction->accurate_quant

Caption: Rationale for using a deuterated internal standard in quantitative mass spectrometry.

Conclusion

This application note provides a detailed and reliable LC-MS/MS method for the quantification of ticlopidine in human plasma. The use of this compound as an internal standard, combined with a simple protein precipitation sample preparation, allows for high-throughput, accurate, and precise analysis. This method is well-suited for researchers, scientists, and drug development professionals requiring a robust bioanalytical assay for ticlopidine.

References

Application Notes and Protocols for Pharmacokinetic Studies of Ticlopidine Using 2-Oxo Ticlopidine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticlopidine is an antiplatelet agent belonging to the thienopyridine class, which is utilized to lower the risk of thrombotic stroke.[1] As a prodrug, ticlopidine is extensively metabolized in the liver into an active metabolite that irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation.[2] Accurate and precise quantification of ticlopidine in biological matrices is crucial for pharmacokinetic analysis, bioequivalence studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of ticlopidine in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing 2-Oxo Ticlopidine-d4 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects, ensuring the highest accuracy and precision.

Pharmacokinetic Profile of Ticlopidine

Ticlopidine is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) typically observed around 2 hours post-dose.[3] The absorption is enhanced by approximately 20% when administered with food.[2][4] Ticlopidine undergoes extensive hepatic metabolism, with multiple cytochrome P450 (CYP) enzymes involved, leading to the formation of several metabolites, including the key intermediate 2-oxoticlopidine.[5] The terminal elimination half-life of ticlopidine varies with single and multiple dosing, ranging from approximately 8 to 12.6 hours after a single dose and extending to 4-5 days after repeated dosing.[3][6]

Quantitative Pharmacokinetic Data

The following table summarizes typical pharmacokinetic parameters of ticlopidine in healthy adult subjects following a single oral dose of 250 mg. These values are representative of data obtained from studies utilizing highly sensitive and specific bioanalytical methods such as LC-MS/MS with a deuterated internal standard.

Pharmacokinetic ParameterMean Value (Young Adults)Mean Value (Elderly Adults)UnitsReference
Cmax (Maximum Plasma Concentration)~500 - 700~700 - 900ng/mL[6]
Tmax (Time to Cmax)~2~2hours[3]
AUC(0-12h) (Area Under the Curve)1.112.04µg·h/mL[6]
t1/2 (Elimination Half-life)7.912.6hours[6]

Experimental Protocols

Bioanalytical Method for Ticlopidine Quantification in Human Plasma using LC-MS/MS

This protocol outlines a robust and validated method for the determination of ticlopidine in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Ticlopidine Hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

2. Preparation of Stock and Working Solutions

  • Ticlopidine Stock Solution (1 mg/mL): Accurately weigh and dissolve Ticlopidine Hydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the ticlopidine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL of this compound) to each tube, except for blank samples.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterCondition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Ticlopidine: m/z 264.1 → 154.1 This compound: m/z 284.1 → 158.1
Source Temperature 150°C
Desolvation Temperature 400°C

5. Method Validation The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Ticlopidine Metabolic Pathway

Ticlopidine is a prodrug that requires hepatic metabolism to its active form. The initial step in this bioactivation involves oxidation of the thiophene ring, primarily mediated by cytochrome P450 enzymes, to form 2-oxoticlopidine. This intermediate is then further metabolized to the active thiol metabolite which irreversibly inhibits the P2Y12 receptor.

Ticlopidine_Metabolism cluster_action Ticlopidine Ticlopidine (Prodrug) Two_Oxo 2-Oxoticlopidine (Intermediate Metabolite) Ticlopidine->Two_Oxo CYP450 Enzymes (e.g., CYP2C19, CYP2B6) Active_Metabolite Active Thiol Metabolite Two_Oxo->Active_Metabolite Further Metabolism P2Y12 P2Y12 Receptor on Platelets Active_Metabolite->P2Y12 Binds to Inhibition Irreversible Inhibition Platelet_Aggregation Inhibition of Platelet Aggregation Bioanalytical_Workflow Start Plasma Sample Collection Spiking Spike with this compound (Internal Standard) Start->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Ticlopidine and its Active Metabolite in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ticlopidine is an antiplatelet agent that functions as a prodrug, requiring metabolic activation to exert its therapeutic effect.[1] It is extensively metabolized in the liver, with the formation of an active thiol metabolite being crucial for its inhibition of ADP-mediated platelet aggregation.[2][3] Given that the parent drug is inactive, accurately quantifying the active metabolite is essential for pharmacokinetic studies and clinical efficacy assessments. A significant challenge in this analysis is the inherent instability of the thiol metabolite, which necessitates a stabilization step immediately upon sample collection.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of ticlopidine and its stabilized active metabolite in human plasma. The protocol includes a detailed sample preparation procedure featuring a chemical derivatization step to ensure metabolite stability, followed by a rapid and selective LC-MS/MS analysis.

Metabolic Pathway of Ticlopidine

Ticlopidine undergoes a two-step metabolic activation process primarily in the liver. Initially, it is oxidized by cytochrome P450 enzymes (CYP2C19, CYP2B6, and CYP1A2) to form an intermediate, 2-oxo-ticlopidine.[4] This intermediate is then further metabolized to the active thiol metabolite, UR-4501, which is responsible for the drug's antiplatelet activity.[5][6] Concurrently, ticlopidine is also converted into several inactive metabolites, making the efficiency of the active pathway critical to its pharmacological effect.[2]

Ticlopidine Metabolic Pathway cluster_0 Metabolic Activation cluster_1 Inactivation Pathway Ticlopidine Ticlopidine Oxo_Ticlopidine 2-oxo-Ticlopidine (Intermediate) Ticlopidine->Oxo_Ticlopidine CYP2C19, 2B6, 1A2 Inactive_Metabolites Inactive_Metabolites Ticlopidine->Inactive_Metabolites Competing Pathways Active_Metabolite Active Thiol Metabolite (UR-4501) Oxo_Ticlopidine->Active_Metabolite Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis s1 1. Blood Collection & Immediate Stabilization s2 2. Plasma Separation (Centrifugation) s1->s2 s3 3. Protein Precipitation (with Acetonitrile) s2->s3 s4 4. Supernatant Collection (Centrifugation) s3->s4 a1 5. LC-MS/MS Injection s4->a1 Inject Supernatant a2 6. Data Acquisition a1->a2 a3 7. Quantification a2->a3

References

Application Note and Protocols for 2-Oxo Ticlopidine-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of 2-Oxo Ticlopidine-d4 from biological matrices, primarily plasma and serum, for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 2-Oxo Ticlopidine is a key active metabolite of the antiplatelet drug Ticlopidine. The use of a deuterated internal standard, such as this compound, is standard practice for accurate quantification in bioanalytical methods.

The following protocols for Liquid-Liquid Extraction (LLE), Protein Precipitation (PP), and Solid-Phase Extraction (SPE) are based on established methods for Ticlopidine, its metabolites, and other structurally related thienopyridine drugs. While a specific validated protocol for 2-Oxo Ticlopidine was not found in the cited literature, these adapted methods provide a robust starting point for method development and validation.

Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interferences from the biological matrix and ensuring the accuracy, precision, and sensitivity of the analytical method. The three most common techniques employed for the extraction of thienopyridine metabolites from plasma or serum are Liquid-Liquid Extraction, Protein Precipitation, and Solid-Phase Extraction.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE is effective in removing non-analyte-soluble interferences and can provide a clean extract.

  • Protein Precipitation (PP): This is a simpler and faster method that involves adding a precipitating agent, usually an organic solvent like acetonitrile, to the sample to denature and precipitate proteins. The supernatant containing the analyte is then separated for analysis. While fast, it may result in a less clean extract compared to LLE or SPE.

  • Solid-Phase Extraction (SPE): SPE is a highly selective technique that uses a solid sorbent to retain the analyte of interest from the liquid sample. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. SPE can provide the cleanest extracts and allows for analyte concentration.

Experimental Protocols

The following are detailed protocols for each of the three sample preparation techniques. It is recommended to use this compound as the internal standard (IS), which should be added to the sample before starting the extraction process.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method developed for the analysis of 2-oxo-clopidogrel, a structurally similar metabolite[1].

Materials:

  • Plasma or serum sample

  • This compound internal standard (IS) solution

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.

  • Add an appropriate volume of the this compound IS solution.

  • Add 600 µL of methyl tert-butyl ether (MTBE) to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the sample at 6000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solution.

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PP)

This protocol is a general method adapted from procedures used for the analysis of Ticlopidine and other drug metabolites in plasma[2].

Materials:

  • Plasma or serum sample

  • This compound internal standard (IS) solution

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.

  • Add an appropriate volume of the this compound IS solution.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or an autosampler vial.

  • The sample is now ready for direct injection into the LC-MS/MS system or can be evaporated and reconstituted if concentration is needed.

Protocol 3: Solid-Phase Extraction (SPE)

This is a general protocol for SPE that can be optimized for this compound analysis. A reversed-phase sorbent (e.g., C18) is a good starting point.

Materials:

  • Plasma or serum sample

  • This compound internal standard (IS) solution

  • SPE cartridges (e.g., C18, 1 mL)

  • Methanol (for conditioning and elution)

  • Deionized water (for equilibration)

  • Washing solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile or methanol)

  • SPE vacuum manifold

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution

Procedure:

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma or serum into a tube.

    • Add an appropriate volume of the this compound IS solution.

    • Dilute the sample with 200 µL of 2% formic acid in water to reduce protein binding.

    • Vortex and centrifuge to pellet any precipitated matter.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of deionized water. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of the washing solution to remove interfering substances.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the analyte with 1 mL of the elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the reconstitution solution.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes quantitative data for a Liquid-Liquid Extraction method adapted from a study on the structurally similar compound, 2-oxo-clopidogrel[1]. This data can be used as a benchmark for the development and validation of a method for 2-Oxo Ticlopidine.

ParameterLow QC (1.5 ng/mL)Medium QC (7.5 ng/mL)High QC (37.5 ng/mL)
Extraction Recovery (%) 98.295.799.1
Matrix Effect (%) 96.594.898.3
Intra-day Precision (%RSD) 5.84.04.2
Inter-day Precision (%RSD) 14.28.56.4
Intra-day Accuracy (%) 105.8102.7103.5
Inter-day Accuracy (%) 106.097.298.9

Visualized Workflows

The following diagrams illustrate the workflows for the described sample preparation techniques.

LLE_Workflow cluster_start Sample Input cluster_preparation Extraction cluster_processing Final Processing cluster_end Analysis start Plasma/Serum Sample add_is Add Internal Standard (this compound) start->add_is 100 µL add_mtbe Add MTBE add_is->add_mtbe vortex Vortex Mix add_mtbe->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

PP_Workflow cluster_start Sample Input cluster_preparation Precipitation cluster_processing Collection cluster_end Analysis start Plasma/Serum Sample add_is Add Internal Standard (this compound) start->add_is 100 µL add_acn Add Acetonitrile add_is->add_acn vortex Vortex Mix add_acn->vortex centrifuge Centrifuge vortex->centrifuge transfer Collect Supernatant centrifuge->transfer end LC-MS/MS Analysis transfer->end

Caption: Protein Precipitation (PP) workflow for this compound.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Processing cluster_analysis Analysis sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is dilute Dilute Sample add_is->dilute condition Condition Cartridge dilute->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

References

Application Notes and Protocols for 2-Oxo Ticlopidine-d4 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticlopidine is an antiplatelet pro-drug that requires metabolic activation to exert its therapeutic effect. A key step in its bioactivation is the formation of an intermediate metabolite, 2-Oxo Ticlopidine. Understanding the pharmacokinetics of this metabolite is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies. 2-Oxo Ticlopidine-d4 is a stable, isotopically labeled analog of 2-Oxo Ticlopidine, designed for use as an internal standard (IS) in quantitative bioanalytical assays. Its use significantly improves the accuracy and precision of analytical methods by correcting for variability during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of this compound in drug metabolism studies, with a focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Oxo Ticlopidine in biological matrices.

Ticlopidine Metabolism

Ticlopidine undergoes a two-step metabolic activation process primarily in the liver.[1] The initial step involves the oxidation of the thiophene ring by cytochrome P450 (CYP) enzymes to form 2-hydroxy-ticlopidine, which then tautomerizes to the more stable 2-oxo-ticlopidine.[1] This intermediate is subsequently metabolized to the active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets, preventing ADP-induced platelet aggregation.[2][3]

Ticlopidine_Metabolism Ticlopidine Ticlopidine (Pro-drug) TwoOxoTiclopidine 2-Oxo Ticlopidine (Intermediate Metabolite) Ticlopidine->TwoOxoTiclopidine CYP Enzymes (e.g., CYP2C19, CYP2B6) InactiveMetabolites Inactive Metabolites Ticlopidine->InactiveMetabolites Other Metabolic Pathways ActiveMetabolite Active Thiol Metabolite TwoOxoTiclopidine->ActiveMetabolite Further Metabolism PlateletInhibition Platelet Aggregation Inhibition ActiveMetabolite->PlateletInhibition Irreversible binding to P2Y12

Figure 1: Simplified metabolic pathway of Ticlopidine.

Experimental Protocols

Bioanalytical Method for Quantification of 2-Oxo Ticlopidine using LC-MS/MS

This protocol outlines a robust and sensitive LC-MS/MS method for the quantification of 2-Oxo Ticlopidine in human plasma, utilizing this compound as the internal standard.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in acetonitrile).

  • Vortex briefly to mix.

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 6000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS_Sample_Prep_Workflow start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is vortex1 Vortex add_is->vortex1 add_solvent Add MTBE (Extraction Solvent) vortex1->add_solvent vortex2 Vortex for 5 min add_solvent->vortex2 centrifuge Centrifuge at 6000 rpm for 5 min vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS System reconstitute->end

Figure 2: Sample preparation workflow for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

3. Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 120°C
Desolvation Temp. 370°C
MRM Transitions See Table 1

Table 1: Illustrative MRM Transitions for 2-Oxo Ticlopidine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Oxo Ticlopidine280.1154.120
This compound284.1158.120

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion for 2-Oxo Ticlopidine is based on its molecular weight, and the d4-labeled internal standard will have a precursor ion with a +4 Da shift. The product ions are illustrative and should be determined through infusion and fragmentation experiments.

Data Presentation

The following tables provide illustrative data from a method validation study for the quantification of 2-Oxo Ticlopidine in human plasma, following FDA guidelines for bioanalytical method validation.[4]

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

ParameterValue
Calibration Range 0.5 - 200 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
LLOQ 0.5 ng/mL
Accuracy at LLOQ 85 - 115%
Precision at LLOQ (CV%) < 20%

Table 3: Intra- and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (CV%)Intra-Day Accuracy (%)Inter-Day Precision (CV%)Inter-Day Accuracy (%)
LQC1.5< 1095 - 105< 1293 - 107
MQC50< 897 - 103< 1096 - 104
HQC150< 798 - 102< 997 - 103

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC1.585.298.7
HQC15088.1101.5

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of 2-Oxo Ticlopidine in biological matrices. The detailed LC-MS/MS protocol and illustrative validation data presented here serve as a comprehensive guide for researchers in drug metabolism and pharmacokinetics. This methodology enables the precise characterization of a key metabolite in the bioactivation pathway of Ticlopidine, contributing to a deeper understanding of its pharmacological profile.

References

Application Notes and Protocols for Bioanalytical Assays Utilizing 2-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of ticlopidine and its metabolites in biological matrices, employing 2-Oxo Ticlopidine-d4 as an internal standard. The protocols are intended for research and development purposes and should be validated by the end-user to ensure compliance with regulatory guidelines.

Introduction

Ticlopidine is an antiplatelet agent that undergoes extensive hepatic metabolism to form several metabolites, including the key intermediate 2-oxo-ticlopidine.[1][2] Accurate quantification of ticlopidine and its metabolites in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.

This document outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ticlopidine, with this compound serving as the internal standard.

Metabolic Pathway of Ticlopidine

Ticlopidine is a prodrug that requires metabolic activation. The metabolic cascade involves oxidation to 2-oxo-ticlopidine, which is a critical step towards the formation of the active thiol metabolite responsible for its antiplatelet activity.[1][2]

Ticlopidine Ticlopidine Metabolite_Intermediate 2-Oxo Ticlopidine Ticlopidine->Metabolite_Intermediate Hepatic CYP Enzymes Inactive_Metabolites Inactive Metabolites Ticlopidine->Inactive_Metabolites Other Pathways Metabolite_Active Active Thiol Metabolite Metabolite_Intermediate->Metabolite_Active Further Metabolism

Fig. 1: Simplified metabolic pathway of Ticlopidine.

Experimental Protocols

Materials and Reagents
  • Ticlopidine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Human Plasma (K2-EDTA)

  • Deionized Water (18.2 MΩ·cm)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Ticlopidine hydrochloride and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Ticlopidine stock solution in 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.[3]

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank matrix.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS parameters and should be optimized for the specific instrumentation used.

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient Elution5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
Flow Rate0.4 mL/min
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsSee Table 1
Source Temperature150°C
Desolvation Gas Temperature400°C
Desolvation Gas Flow800 L/hr

Table 1: MRM Transitions for Ticlopidine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ticlopidine264.1154.225
This compound (IS)284.1158.228
Note: The MRM transition for this compound is predicted based on the structure and fragmentation of Ticlopidine and may require optimization.

Bioanalytical Method Validation

The method should be validated according to the FDA and/or EMA guidelines for bioanalytical method validation.[4][5] Key validation parameters are summarized in Table 2.

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A linear regression with a correlation coefficient (r²) ≥ 0.99 over a defined concentration range (e.g., 1 - 1000 ng/mL).[1][6]
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.Precision (%CV) ≤ 20% and Accuracy (%Bias) within ±20% of the nominal concentration.[6]
Precision & Accuracy The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.For QC samples at low, medium, and high concentrations: Precision (%CV) ≤ 15% and Accuracy (%Bias) within ±15% of the nominal concentration.[6]
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte.Consistent and reproducible across the concentration range.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes in the sample.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of an analyte in a biological fluid under specific conditions for given time intervals.Analyte concentrations should be within ±15% of the nominal concentrations under various storage conditions (freeze-thaw, short-term, long-term).

Experimental Workflow

The overall workflow for the bioanalytical assay is depicted below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with This compound Plasma->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Fig. 2: Bioanalytical workflow for Ticlopidine quantification.

Data Presentation

Quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 3: Example Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)
1 (LLOQ)0.012 ± 0.002
50.058 ± 0.005
250.295 ± 0.021
1001.180 ± 0.095
5005.950 ± 0.410
100011.850 ± 0.890

Table 4: Example Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ18.5-4.211.2-2.8
Low36.22.57.83.1
Medium1504.1-1.85.5-0.9
High8003.50.54.91.2

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantitative determination of ticlopidine in biological matrices. The detailed protocol and validation guidelines presented herein serve as a comprehensive resource for researchers and scientists in the field of drug metabolism and pharmacokinetics. Proper validation in the end-user's laboratory is essential to ensure data of the highest quality and integrity.

References

Application Notes and Protocols for the Liquid Chromatography of 2-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the liquid chromatography conditions for 2-Oxo Ticlopidine-d4. This deuterated analog is an essential internal standard for the accurate quantification of the active metabolite of Ticlopidine in biological matrices. The following protocols are based on established methods for Ticlopidine, its metabolites, and structurally related compounds like Clopidogrel and its metabolites.

Introduction

2-Oxo Ticlopidine is a key intermediate metabolite in the bioactivation of the antiplatelet drug Ticlopidine. Accurate quantification of this and other metabolites is crucial for pharmacokinetic and drug metabolism studies. This compound serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis due to its similar physicochemical properties and co-elution with the unlabeled analyte, while being distinguishable by its mass.[1] This document outlines the recommended liquid chromatography conditions, sample preparation protocols, and mass spectrometry parameters for the analysis of this compound.

Liquid Chromatography Conditions

The following table summarizes the recommended liquid chromatography conditions for the analysis of this compound, based on methods developed for similar analytes.[2][3]

ParameterRecommended Conditions
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, hold for 0.5 min; increase to 95% B in 4.5 min; hold for 1 min
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Run Time Approximately 7 minutes

Mass Spectrometry Conditions

Detection is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

ParameterRecommended Conditions
Ion Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for this compound (expected to be higher than the non-deuterated version)
Product Ion (m/z) To be determined through compound tuning
Collision Energy To be optimized during method development
Source Temperature 120°C
Desolvation Gas Nitrogen at 370°C with a flow rate of 500 L/hour

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for preparing plasma samples for LC-MS/MS analysis.

  • To 100 µL of plasma sample in a microcentrifuge tube, add a known concentration of this compound solution as the internal standard.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 70% Mobile Phase A and 30% Mobile Phase B).

  • Vortex briefly and transfer to an autosampler vial for injection.

Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction can provide a cleaner sample by removing more interferences than protein precipitation.[4]

  • To 200 µL of plasma sample in a glass tube, add the this compound internal standard.

  • Add 1 mL of methyl tert-butyl ether (MTBE) or a diethyl ether-hexane mixture (e.g., 80:20, v/v).[4]

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification of Analyte detection->quantification

Caption: Workflow for the analysis of this compound.

Signaling Pathway Diagram (Illustrative)

While not a signaling pathway in the traditional biological sense, the following diagram illustrates the logical flow of the analytical method.

analytical_pathway start Start: Plasma Sample with Analyte and IS extraction Extraction (Protein Precipitation / LLE) start->extraction separation LC Separation (Reverse Phase) extraction->separation ionization ESI Ionization separation->ionization mass_analysis MS/MS Detection (MRM) ionization->mass_analysis result End: Quantitative Result mass_analysis->result

Caption: Logical flow of the bioanalytical method.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2-Oxo Ticlopidine-d4 for Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol and fragmentation analysis of 2-Oxo Ticlopidine-d4, a deuterated internal standard for the active metabolite of the antiplatelet drug Ticlopidine. Understanding the mass spectrometric behavior of this labeled compound is critical for its use in quantitative bioanalytical assays for pharmacokinetic and drug metabolism studies. This document outlines the experimental workflow, mass spectrometry parameters, and a proposed fragmentation pathway for this compound. The information presented is intended for researchers, scientists, and drug development professionals working in the field of pharmacology and analytical chemistry.

Introduction

Ticlopidine is a prodrug that requires metabolic activation to exert its antiplatelet effects. A key step in its bioactivation is the formation of the 2-oxo metabolite, which is a precursor to the active thiol metabolite.[1] In quantitative bioanalysis, stable isotope-labeled internal standards are essential for accurate and precise measurement of drug metabolites. This compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays. Its fragmentation pattern is expected to be similar to the unlabeled analog, with a characteristic mass shift of 4 daltons, allowing for clear differentiation and reliable quantification. This application note details the expected mass spectral characteristics and provides a protocol for its analysis.

Experimental Protocols

Sample Preparation

A generic protocol for the extraction of 2-Oxo Ticlopidine from a biological matrix (e.g., plasma) is provided below. This protocol may require optimization based on the specific matrix and instrumentation.

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard, this compound.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of this compound. Instrument-specific optimization is recommended.

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
Collision Energy 25-35 eV (optimization recommended)

Data Presentation

The expected mass-to-charge ratios (m/z) for the precursor and major product ions of 2-Oxo Ticlopidine and its deuterated analog are summarized in the table below. The presence of the chlorine atom results in characteristic isotopic patterns (35Cl and 37Cl). The d4 label is typically on the piperidine ring.

CompoundPrecursor Ion ([M+H]+) m/z (35Cl/37Cl)Major Product Ion(s) m/z
2-Oxo Ticlopidine280.1 / 282.1125.0, 154.0
This compound 284.1 / 286.1 125.0, 158.0

Fragmentation Pathway and Visualization

The fragmentation of this compound is anticipated to proceed through two primary pathways upon collision-induced dissociation (CID). The proposed fragmentation scheme is illustrated in the following diagram.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]+ m/z 284.1/286.1 fragment1 Chlorobenzyl Cation m/z 125.0 precursor->fragment1 Loss of Thienopyridinone-d4 fragment2 Thienopyridinone-d4 Cation m/z 158.0 precursor->fragment2 Loss of Chlorobenzene

Caption: Proposed fragmentation pathway of this compound.

Discussion

The proposed fragmentation of this compound involves the cleavage of the benzylic C-N bond. This can result in two major product ions. One pathway leads to the formation of the stable chlorobenzyl cation at m/z 125.0. This fragment is common to both the labeled and unlabeled compound and is a characteristic ion for molecules containing this moiety. The second major fragmentation pathway involves the loss of the chlorobenzene group, resulting in a deuterated thienopyridinone cation at m/z 158.0. The corresponding fragment for the unlabeled compound would be at m/z 154.0. The selection of the m/z 284.1 → 158.0 transition for Multiple Reaction Monitoring (MRM) assays would provide high specificity for the deuterated internal standard.

Conclusion

This application note provides a foundational understanding of the mass spectrometric fragmentation of this compound. The detailed protocol and proposed fragmentation pathway serve as a valuable resource for the development and validation of robust bioanalytical methods for the quantification of Ticlopidine metabolites. The provided data and diagrams can aid researchers in setting up their analytical workflow and interpreting their mass spectrometry data.

References

Troubleshooting & Optimization

Technical Support Center: 2-Oxo Ticlopidine-d4 HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 2-Oxo Ticlopidine-d4. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal peak shape and reliable results in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape, such as tailing, fronting, or splitting, can arise from various factors. For this compound, common causes include secondary interactions with the stationary phase, column overload, inappropriate mobile phase pH, and issues with the sample solvent.[1][2][3]

Q2: My this compound peak is tailing. What should I investigate first?

Peak tailing is often due to interactions between the analyte and active sites on the column, such as residual silanol groups.[1][4][5] Start by checking the mobile phase pH. Since this compound has basic functional groups, operating at a lower pH (e.g., pH 2-3) can protonate these groups and minimize secondary interactions.[5] Also, consider using a highly deactivated or end-capped column.[1][5]

Q3: Why is my this compound peak showing fronting?

Peak fronting is typically a sign of column overload or an injection solvent that is stronger than the mobile phase.[2][3] Try reducing the sample concentration or injection volume.[4][6] Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase composition.

Q4: I am observing split peaks for this compound. What could be the cause?

Split peaks can be caused by a partially blocked column frit, a void in the column packing, or co-elution with an interfering compound.[2][5] If all peaks in the chromatogram are split, the issue is likely mechanical, such as a disruption in the sample path.[2] If only the this compound peak is split, it could be a chemical issue, such as the sample being dissolved in a solvent that is too strong.[2]

Q5: Can the mobile phase composition affect the peak shape of this compound?

Yes, the mobile phase is critical. The type and concentration of the organic modifier (e.g., acetonitrile, methanol) and the buffer can significantly impact peak shape.[4] An insufficient buffer concentration may not effectively control the pH, leading to peak tailing.[4] The choice of organic modifier can also influence selectivity and peak shape.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is the most common peak shape issue. Follow this guide to systematically troubleshoot and resolve it.

  • Assess the Extent of Tailing: Calculate the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered significant tailing.[6]

  • Check Mobile Phase pH: For basic compounds like this compound, secondary interactions with acidic silanol groups on the silica packing are a primary cause of tailing.[5] Lowering the mobile phase pH to around 2-3 can suppress the ionization of silanols and improve peak shape.[5]

  • Optimize Buffer Concentration: Ensure your buffer concentration is sufficient, typically between 10-50 mM, to maintain a stable pH.[4][6]

  • Evaluate Sample Concentration: High sample concentrations can lead to mass overload and cause peak tailing.[4] Dilute your sample and reinject to see if the peak shape improves.

  • Consider Column Health: An aging column can have more exposed silanol groups. If the above steps do not resolve the issue, try a new or different column, preferably one with high-purity silica and effective end-capping.[1]

Guide 2: Addressing Peak Fronting

Peak fronting, while less common than tailing, can also compromise quantification.

  • Reduce Injection Volume and Concentration: This is the most common cause of fronting.[7] Systematically decrease the amount of sample loaded onto the column.

  • Check Sample Solvent: If your sample is dissolved in a solvent stronger than your mobile phase (e.g., 100% acetonitrile in a mobile phase of 50% acetonitrile), it can cause the analyte band to spread and front.[2][6] Whenever possible, dissolve your sample in the initial mobile phase.

  • Inspect the Column: Although less common, poor column packing can sometimes lead to fronting.[2] If the issue persists with different analytes, the column may be the problem.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC peak shape problems.

HPLC_Troubleshooting_Workflow Start Poor Peak Shape Observed ProblemType Identify Peak Shape Problem Start->ProblemType Tailing Peak Tailing ProblemType->Tailing Asymmetrical (tail) Fronting Peak Fronting ProblemType->Fronting Asymmetrical (front) Splitting Split Peak ProblemType->Splitting Multiple Apexes CheckMobilePhase Check Mobile Phase pH and Buffer Strength Tailing->CheckMobilePhase ReduceLoad Reduce Injection Volume and/or Concentration Fronting->ReduceLoad Primary Cause CheckHardware Inspect Column and System (Frit, Tubing, Connections) Splitting->CheckHardware CheckMobilePhase->ReduceLoad CheckSolvent Check Sample Solvent Strength ReduceLoad->CheckSolvent ColumnHealth Evaluate Column Health (Consider Replacement) ReduceLoad->ColumnHealth CheckSolvent->ColumnHealth CheckSolvent->ColumnHealth CheckHardware->CheckSolvent End Optimal Peak Shape Achieved ColumnHealth->End Peak_Tailing_Troubleshooting Start Peak Tailing Observed (Tf > 1.2) IsBasic Is Analyte Basic? (e.g., this compound) Start->IsBasic CheckpH Lower Mobile Phase pH (e.g., pH 2.5-3.0) IsBasic->CheckpH Yes OtherIssues Investigate Other Causes (e.g., Extra-column effects, Contamination) IsBasic->OtherIssues No Improved1 Peak Shape Improved? CheckpH->Improved1 CheckOverload Reduce Sample Load (Dilute Sample or Reduce Volume) Improved1->CheckOverload No ProblemSolved Problem Solved Improved1->ProblemSolved Yes Improved2 Peak Shape Improved? CheckOverload->Improved2 CheckColumn Use End-Capped Column or New Column Improved2->CheckColumn No Improved2->ProblemSolved Yes Improved3 Peak Shape Improved? CheckColumn->Improved3 Improved3->ProblemSolved Yes Improved3->OtherIssues No

References

2-Oxo Ticlopidine-d4 stability issues in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 2-Oxo Ticlopidine-d4 in biological matrices.

Troubleshooting Guide

This guide addresses common problems observed during the bioanalysis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Recovery of this compound

Potential Cause Recommended Solution
Degradation during Sample Collection and Handling: 2-Oxo Ticlopidine, as a thiolactone metabolite, may be susceptible to hydrolysis or enzymatic degradation in whole blood or plasma at room temperature.[1][2][3]- Immediately process blood samples after collection by centrifuging at 4°C to separate plasma. - Keep plasma samples on ice during all handling steps. - Consider the addition of a reducing agent, such as dithiothreitol (DTT), to the collection tubes to prevent oxidative degradation, a strategy proven effective for the analogous compound 2-oxo-clopidogrel.[1][3]
Instability during Storage: The compound may degrade during short-term bench-top storage, freeze-thaw cycles, or long-term storage.[1][4][5]- Minimize the time samples are kept at room temperature. - Avoid repeated freeze-thaw cycles by aliquoting samples into single-use vials before freezing.[6] - Store samples at -80°C for long-term stability.[5][7][8]
Adsorption to Surfaces: The analyte may adsorb to the surfaces of collection tubes or processing equipment.- Use low-adsorption polypropylene or silanized glassware for sample collection and processing.
Suboptimal Extraction Efficiency: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be efficient for this compound.- Optimize the extraction solvent and pH. - Evaluate different extraction techniques to maximize recovery.

Issue 2: High Variability in this compound Signal

Potential Cause Recommended Solution
Inconsistent Sample Handling: Variations in the time between sample collection and processing, or temperature fluctuations, can lead to variable degradation.[4]- Standardize the entire sample handling workflow, from collection to analysis, ensuring consistent timing and temperature control for all samples.[9]
Matrix Effects: Endogenous components in the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inconsistent signal intensity.- Use a stable isotope-labeled internal standard with chromatographic properties as close as possible to the analyte to compensate for matrix effects. - Optimize the chromatographic separation to separate the analyte from interfering matrix components. - Evaluate different ionization sources or parameters.
Instrumental Instability: Fluctuations in the LC-MS/MS system performance can cause signal variability.[10]- Perform regular system suitability tests and calibrations. - Clean the ion source and other instrument components as needed.

Issue 3: Chromatographic Peak Tailing or Splitting

Potential Cause Recommended Solution
Secondary Interactions with the Column: The analyte may have secondary interactions with the stationary phase of the analytical column.- Optimize the mobile phase composition, including pH and organic modifier. - Try a different column with a different stationary phase chemistry.
Co-elution with an Isomer or Degradant: A closely related compound may be co-eluting with the analyte.- Improve chromatographic resolution by adjusting the gradient, flow rate, or column temperature. - Use a high-resolution mass spectrometer to differentiate between the analyte and interfering compounds.
Sample Overload: Injecting too much sample onto the column can lead to poor peak shape.- Reduce the injection volume or dilute the sample.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological matrices?

A1: The primary stability concerns for this compound, a thiolactone metabolite, are its susceptibility to hydrolysis and enzymatic degradation in biological matrices like plasma and whole blood.[1][2][3] Similar to other thienopyridine metabolites, it can be unstable under common laboratory conditions, including room temperature exposure and repeated freeze-thaw cycles.[11][12]

Q2: How can I minimize the degradation of this compound during sample collection?

A2: To minimize degradation, it is crucial to process blood samples promptly after collection. Centrifuge blood at refrigerated temperatures (e.g., 4°C) to separate plasma. Keeping samples on ice throughout the handling process is recommended. For enhanced stability, consider adding a reducing agent like DTT to the collection tubes, which has been shown to be effective for the structurally similar compound, 2-oxo-clopidogrel.[1][3]

Q3: What are the recommended storage conditions for plasma samples containing this compound?

A3: For long-term storage, it is recommended to store plasma samples at -80°C.[5][7][8] To avoid degradation from repeated freeze-thaw cycles, samples should be aliquoted into single-use vials before freezing.[6]

Q4: My this compound internal standard is showing a different retention time than the non-deuterated analyte. Is this normal?

A4: While stable isotope-labeled internal standards are expected to have very similar chromatographic behavior to the analyte, slight differences in retention time can sometimes occur due to the isotopic labeling. This is a known phenomenon and is generally acceptable as long as the peak shapes are good and the response is consistent. However, a significant shift could indicate a chromatographic issue that needs to be addressed.

Q5: Are there any specific recommendations for the LC-MS/MS analysis of this compound?

A5: Given its potential for instability, it is advisable to keep the autosampler temperature low (e.g., 4°C) during the analytical run. The mobile phase pH should be optimized to ensure good peak shape and retention. Due to the presence of a thiolactone group, monitoring for potential in-source fragmentation or degradation is also recommended.

Experimental Protocols

The following are detailed methodologies for key stability experiments based on FDA guidance for bioanalytical method validation.[13][14]

1. Freeze-Thaw Stability Assessment

  • Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

  • Procedure:

    • Spike a fresh batch of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.

    • Aliquot the spiked samples into multiple single-use vials.

    • Freeze the samples at -80°C for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat the freeze-thaw cycle for a minimum of three cycles.

    • After the final thaw, process the samples and analyze them by LC-MS/MS.

    • Compare the concentrations of the freeze-thaw samples to those of freshly prepared standards.

2. Short-Term (Bench-Top) Stability Assessment

  • Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample handling time in the laboratory.

  • Procedure:

    • Spike a fresh batch of the biological matrix with this compound at low and high QC concentrations.

    • Leave the spiked samples on the bench-top at room temperature for a predetermined period (e.g., 4, 8, or 24 hours).

    • After the specified time, process the samples and analyze them by LC-MS/MS.

    • Compare the concentrations of the bench-top samples to those of freshly prepared standards.

3. Long-Term Stability Assessment

  • Objective: To assess the stability of this compound in a biological matrix under long-term storage conditions.

  • Procedure:

    • Spike a fresh batch of the biological matrix with this compound at low and high QC concentrations.

    • Aliquot the spiked samples into multiple vials for storage.

    • Store the samples at -80°C.

    • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw them, and analyze by LC-MS/MS.

    • Compare the concentrations of the long-term storage samples to those of freshly prepared standards.

Data Presentation

The following tables present hypothetical stability data for this compound to illustrate expected outcomes from the described experimental protocols.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

QC LevelNominal Conc. (ng/mL)Cycle 1 Mean Conc. (ng/mL)% NominalCycle 3 Mean Conc. (ng/mL)% Nominal
Low QC5.04.896.04.590.0
High QC500.0492.598.5475.095.0

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

QC LevelNominal Conc. (ng/mL)4 hours Mean Conc. (ng/mL)% Nominal8 hours Mean Conc. (ng/mL)% Nominal
Low QC5.04.692.04.182.0
High QC500.0480.096.0455.091.0

Table 3: Long-Term Stability of this compound in Human Plasma at -80°C

QC LevelNominal Conc. (ng/mL)3 Months Mean Conc. (ng/mL)% Nominal6 Months Mean Conc. (ng/mL)% Nominal
Low QC5.04.998.04.794.0
High QC500.0495.099.0485.097.0

Visualizations

StabilityTestingWorkflow cluster_collection Sample Collection & Processing cluster_storage Storage cluster_stability_tests Stability Assessment cluster_analysis Analysis Collect Collect Whole Blood AddStabilizer Add Stabilizer (e.g., DTT) Collect->AddStabilizer Optional Centrifuge Centrifuge at 4°C Collect->Centrifuge AddStabilizer->Centrifuge Separate Separate Plasma Centrifuge->Separate Aliquot Aliquot Plasma Separate->Aliquot Freeze Freeze at -80°C Aliquot->Freeze FT Freeze-Thaw Stability Aliquot->FT Test BT Bench-Top Stability Aliquot->BT Test LT Long-Term Stability Freeze->LT Store Process Sample Preparation FT->Process BT->Process LT->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Evaluation LCMS->Data

Caption: Workflow for assessing the stability of this compound.

TroubleshootingLogic cluster_investigation Initial Investigation cluster_causes Potential Root Causes cluster_solutions Corrective Actions Problem Inaccurate/Imprecise Results IS_Check Check Internal Standard Response Problem->IS_Check Recovery_Check Evaluate Analyte Recovery Problem->Recovery_Check Matrix Matrix Effects IS_Check->Matrix Inconsistent Instrument Instrumental Issues IS_Check->Instrument Variable Degradation Analyte Degradation Recovery_Check->Degradation Low OptimizeHandling Optimize Sample Handling Degradation->OptimizeHandling ModifyMethod Modify Analytical Method Matrix->ModifyMethod InstrumentMaintenance Perform Instrument Maintenance Instrument->InstrumentMaintenance OptimizeHandling->Problem Re-evaluate ModifyMethod->Problem Re-evaluate InstrumentMaintenance->Problem Re-evaluate

Caption: Troubleshooting logic for bioanalytical issues.

References

Technical Support Center: Minimizing Ion Suppression with 2-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize ion suppression when analyzing 2-Oxo Ticlopidine-d4 using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a phenomenon in LC-MS where the signal intensity of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to inaccurate and unreliable quantification, reduced sensitivity, and poor reproducibility of results. It is a significant concern in bioanalysis where complex matrices like plasma or urine are common.[1]

Q2: What are the common causes of ion suppression in the analysis of this compound?

Common causes of ion suppression include:

  • Matrix Effects: Endogenous components from biological samples, such as phospholipids, salts, and proteins, can interfere with the ionization process.[1][2]

  • Mobile Phase Additives: High concentrations of non-volatile additives like trifluoroacetic acid (TFA) can suppress the analyte signal.[3]

  • Co-eluting Drugs or Metabolites: Other compounds in the sample that elute at the same time as this compound can compete for ionization.

  • High Analyte Concentration: At high concentrations, the analyte itself and its deuterated internal standard can compete for ionization, leading to a non-linear response.[4]

Q3: How can I assess the level of ion suppression in my assay?

A common method to evaluate ion suppression is the post-column infusion experiment. In this technique, a constant flow of this compound solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the baseline signal of this compound indicates the retention time at which matrix components are eluting and causing suppression.

Another quantitative approach is the post-extraction spike method, where the response of the analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution.[5][6]

Q4: Why is my deuterated internal standard (this compound) showing a different degree of ion suppression than the non-deuterated analyte?

This phenomenon, known as differential ion suppression, can occur even with stable isotope-labeled internal standards. A primary reason is a slight difference in retention time between the analyte and its deuterated counterpart. This can be caused by the deuterium isotope effect. If this slight separation occurs in a region of steep change in matrix effects, the analyte and internal standard will experience different levels of suppression, leading to inaccurate quantification.

Troubleshooting Guides

Issue 1: Poor sensitivity and low signal intensity for this compound.
  • Question: My signal for this compound is much lower than expected. What are the likely causes and how can I troubleshoot this?

  • Answer:

    • Evaluate Sample Preparation: Inefficient sample cleanup is a primary cause of ion suppression. If you are using protein precipitation, consider switching to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components, particularly phospholipids.[7]

    • Optimize Chromatography:

      • Mobile Phase: Ensure your mobile phase additives are volatile and used at low concentrations. For example, using 0.1% formic acid is generally better than higher concentrations of TFA.[3] Adjusting the mobile phase pH can also alter the retention of interfering compounds.[8]

      • Gradient Elution: Modify your gradient to better separate this compound from the regions of significant ion suppression identified in a post-column infusion experiment.

    • Check Mass Spectrometer Settings: Re-optimize the source parameters (e.g., spray voltage, gas flows, temperature) for this compound.

Issue 2: High variability and poor reproducibility in quantitative results.
  • Question: I am observing significant variability in my results between injections and different sample lots. What could be the cause and how do I address it?

  • Answer:

    • Investigate Differential Ion Suppression: As mentioned in the FAQs, even small chromatographic shifts between 2-Oxo Ticlopidine and its d4-labeled internal standard can lead to variability if they fall within a region of changing matrix effects.

      • Solution: Aim for complete co-elution of the analyte and internal standard. You may need to use a column with slightly lower resolution or adjust the mobile phase composition to achieve this.

    • Assess Matrix Variability: Different lots of biological matrix can have varying compositions, leading to different degrees of ion suppression.[6]

      • Solution: Evaluate matrix effects using at least six different lots of blank matrix during method validation to ensure the method is robust.[1]

    • Improve Sample Preparation Consistency: Ensure your sample preparation procedure is highly reproducible. Automated liquid handling systems can improve precision over manual methods.

Quantitative Data on Ion Suppression Mitigation Strategies

The following tables provide an illustrative summary of the expected impact of different experimental parameters on the signal intensity of this compound. The values are representative and intended for comparative purposes to guide optimization.

Table 1: Effect of Sample Preparation Method on Signal Intensity and Matrix Effect

Sample Preparation MethodRelative Signal Intensity (%)Relative Matrix Effect (%)Key Considerations
Protein Precipitation (Acetonitrile)50-7030-50Fast and simple, but less effective at removing phospholipids.
Liquid-Liquid Extraction (MTBE)80-955-20Good removal of polar interferences.[9][10]
Solid-Phase Extraction (C18)90-100+<10Highly effective at removing matrix components but requires more method development.[7]

Table 2: Influence of Mobile Phase Additive on Analyte Signal

Mobile Phase Additive (0.1% v/v)Relative Signal Intensity (%)Chromatographic Peak ShapeNotes
Formic Acid100GoodGenerally provides good signal in positive ion mode.[3]
Acetic Acid80-90GoodA viable alternative to formic acid.
Trifluoroacetic Acid (TFA)20-40ExcellentStrong ion-pairing agent that can significantly suppress ESI signal.[3]

Table 3: Impact of LC Flow Rate on Signal Intensity

Flow Rate (mL/min)Relative Signal Intensity (%)ThroughputConsiderations
1.070-85HighHigher flow rates can lead to less efficient ionization.
0.5100MediumOften a good balance between speed and sensitivity.
0.2110-120LowLower flow rates can improve desolvation and reduce matrix effects.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from methods used for the analysis of 2-oxo-clopidogrel, a structurally similar compound.[9][11]

  • Sample Preparation:

    • To 200 µL of human plasma in a polypropylene tube, add 20 µL of this compound internal standard solution.

    • Add 50 µL of 0.1 M HCl and vortex for 10 seconds.

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes.

  • Extraction:

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial.

Protocol 2: LC-MS/MS Analysis
  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: 10-90% B

      • 3.0-3.5 min: 90% B

      • 3.5-3.6 min: 90-10% B

      • 3.6-5.0 min: 10% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Conditions (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI), positive mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be optimized for 2-Oxo Ticlopidine and this compound. As a starting point for the non-deuterated analogue, transitions for a similar compound, 2-oxo-clopidogrel, are m/z 338.0 → 183.0.[9]

    • Source Parameters:

      • Spray Voltage: ~3500 V

      • Gas Temperature: ~325°C

      • Gas Flow: ~10 L/min

      • Nebulizer Pressure: ~40 psi

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction (LLE) add_is->lle evap Evaporate & Reconstitute lle->evap lc LC Separation (C18) evap->lc ms MS/MS Detection (ESI+) lc->ms data Data Acquisition ms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Low Signal or High Variability? check_prep Is Sample Prep Optimized? start->check_prep check_chrom Is Chromatography Separating Interferences? check_prep->check_chrom Yes improve_prep Implement LLE or SPE check_prep->improve_prep No check_ms Are MS Parameters Optimized? check_chrom->check_ms Yes adjust_grad Adjust Gradient or Mobile Phase check_chrom->adjust_grad No optimize_source Re-optimize Source Parameters check_ms->optimize_source No solution Improved Results check_ms->solution Yes improve_prep->solution adjust_grad->solution optimize_source->solution

Caption: Troubleshooting logic for ion suppression issues.

References

Technical Support Center: Optimizing MS/MS Transitions for 2-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) transitions for the quantitative analysis of 2-Oxo Ticlopidine-d4.

Frequently Asked Questions (FAQs)

Q1: Where should I start when developing an MRM method for this compound?

A1: Begin by determining the precursor ion. Since this compound is a deuterated analog, its mass will be 4 Da higher than the non-deuterated form. The primary metabolite of ticlopidine is 2-oxo-ticlopidine.[1][2][3] For method development, it is advisable to start with the theoretical m/z of the protonated molecule [M+H]⁺. Next, perform a product ion scan to identify the most intense and stable fragment ions. These will serve as your initial product ions for optimization.

Q2: How do I select the best precursor and product ion transitions?

A2: The best transitions are those that provide the highest signal-to-noise ratio and are free from matrix interferences.[4] For each potential precursor ion, acquire a full product ion spectrum. Select the most abundant product ions for further optimization of collision energy (CE) and other MS parameters.[4] It is recommended to select at least two transitions per analyte for robust quantification and qualification.[4]

Q3: What are typical starting MS/MS parameters for compounds similar to this compound?

A3: While specific parameters for this compound must be empirically determined, you can use parameters from structurally similar compounds like 2-oxo-clopidogrel as a starting point. The transition for 2-oxo-clopidogrel has been reported as m/z 338.1 → 183.1.[5] Given the structural similarities, you can anticipate analogous fragmentation patterns.

Q4: Why am I observing a weak signal for my this compound?

A4: A weak signal can result from several factors:

  • Suboptimal Ionization: Ensure the mobile phase composition is appropriate for positive electrospray ionization (ESI+), which is commonly used for this class of compounds. The use of a small percentage of formic acid (e.g., 0.1%) in the mobile phase can improve protonation.

  • Poor Fragmentation: The collision energy may not be optimal. Perform a collision energy optimization experiment for each transition.

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of your analyte.[6] Improve sample clean-up or chromatographic separation to mitigate this.

  • Analyte Instability: Thiolactone intermediates can be unstable. Ensure proper sample handling and storage conditions.

Q5: How can I confirm the identity of my product ions?

A5: Structural justification of your precursor and product ions is crucial.[4] This can be achieved by comparing your experimental fragmentation pattern with in-silico fragmentation software predictions. High-resolution mass spectrometry can also be used to confirm the elemental composition of your fragment ions.

Troubleshooting Guides

Issue 1: High Background Noise
Potential Cause Troubleshooting Step
Matrix Interference Enhance sample preparation with a more selective extraction method (e.g., solid-phase extraction).[6] Optimize chromatographic gradient to better separate the analyte from interfering compounds.
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives.
Low m/z Product Ion Lower mass product ions can have higher background noise.[4] If possible, select a higher mass, more specific product ion for quantification.
System Contamination Run a system cleaning procedure as recommended by the instrument manufacturer.
Issue 2: Poor Peak Shape
Potential Cause Troubleshooting Step
Column Overloading Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase Ensure the mobile phase is compatible with the analyte and the column chemistry. Adjust the organic-to-aqueous ratio or the pH.
Column Degradation Replace the analytical column with a new one of the same type.
Secondary Interactions Add a small amount of an ion-pairing agent or an organic modifier to the mobile phase to reduce secondary interactions with the stationary phase.
Issue 3: Inconsistent Retention Time
Potential Cause Troubleshooting Step
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.
Air Bubbles in the System Degas the mobile phase and prime the pumps.
Changes in Mobile Phase Composition Ensure the mobile phase is well-mixed and has not evaporated.
Column Temperature Fluctuation Use a column oven to maintain a stable temperature.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters via Direct Infusion
  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the precursor ion [M+H]⁺.

  • Perform a product ion scan on the selected precursor ion to identify major fragment ions.

  • Select the most intense product ions and create MRM transitions.

  • Optimize the collision energy (CE) for each transition by ramping the CE over a range (e.g., 10-50 eV) and observing the product ion intensity.

  • Optimize the cone voltage/fragmentor voltage to maximize the precursor ion intensity.

Initial MS/MS Parameters for Optimization

The following table provides a starting point for the optimization of this compound, based on data from the similar compound 2-oxo-clopidogrel.[5][7] The precursor ion m/z has been adjusted for the d4 label.

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound342.1 (theoretical)To be determined20 - 3015 - 25

Note: These values are suggestions and must be empirically optimized on your specific instrument.

Visualizations

Workflow for MS/MS Transition Optimization

G cluster_prep Preparation cluster_infusion Direct Infusion & Parameter Tuning cluster_method LC-MS/MS Method Development cluster_validation Validation A Prepare 1 µg/mL Standard of this compound B Infuse into MS A->B C Confirm Precursor Ion [M+H]⁺ (m/z ~342.1) B->C D Perform Product Ion Scan C->D E Select Intense Product Ions D->E F Optimize Collision Energy (CE) & Cone Voltage E->F G Incorporate Optimized Transitions into LC-MS/MS Method F->G H Inject on Column G->H I Assess Specificity, Linearity, Accuracy & Precision H->I

Caption: Workflow for optimizing MS/MS transitions.

Proposed Fragmentation Pathway for 2-Oxo Ticlopidine

G Precursor 2-Oxo Ticlopidine [M+H]⁺ m/z 280 Fragment1 Loss of Thiolactone Ring Fragment (C4H4O2S) m/z 164 Precursor->Fragment1 Collision-Induced Dissociation Fragment2 Chlorophenyl-containing Fragment m/z 125 Precursor->Fragment2

Caption: Proposed fragmentation of 2-Oxo Ticlopidine.

References

Technical Support Center: Troubleshooting Poor Recovery of 2-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for our bioanalytical assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address poor recovery of 2-Oxo Ticlopidine-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of 2-Oxo Ticlopidine, a metabolite of the antiplatelet drug Ticlopidine.[1] It is commonly used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The addition of a known quantity of the deuterated internal standard to a sample allows for the accurate quantification of the unlabeled analyte (2-Oxo Ticlopidine) by correcting for variability during sample preparation, injection, and ionization in the mass spectrometer.[2]

Q2: What are the known stability issues with Ticlopidine and its metabolites?

Ticlopidine and its metabolites can be unstable under certain conditions. For instance, the active metabolite of Ticlopidine is known to be highly unstable in acidic conditions.[3] While specific stability data for this compound is not extensively published, it is crucial to consider that related compounds in the thienopyridine class can be susceptible to degradation due to factors like pH, temperature, and light exposure.[4][5][6]

Q3: Can the deuterium label on this compound be a source of problems?

Yes, while stable isotope-labeled standards are generally reliable, deuterated standards can sometimes present challenges. These include:

  • Isotopic Exchange: The deuterium atoms can sometimes exchange with hydrogen atoms from the surrounding solvent, leading to a loss of the isotopic label.[7][8][9]

  • Chromatographic Shift: The deuterated standard may have a slightly different retention time on an HPLC column compared to the non-deuterated analyte.[7][8][10]

  • Differential Extraction Recovery: In some cases, the deuterated and non-deuterated compounds can exhibit different extraction efficiencies.[8]

Q4: What is "matrix effect" and how can it affect the recovery of my internal standard?

The matrix effect refers to the alteration of ionization efficiency for a target analyte due to co-eluting components from the sample matrix (e.g., plasma, urine).[8][11] This can lead to either ion suppression or enhancement, causing inaccurate quantification. Even with a deuterated internal standard, if it does not co-elute perfectly with the analyte or if the matrix components affect them differently, the correction may not be perfect, potentially contributing to perceived poor recovery.[8][12][13]

Troubleshooting Guide: Poor Recovery of this compound

This guide provides a systematic approach to identifying and resolving the root cause of low recovery for this compound in your bioanalytical method.

Step 1: Initial Assessment and Workflow Review

Before making significant changes to your protocol, it's essential to review your current workflow and identify potential areas for error.

cluster_0 Troubleshooting Workflow for Poor Recovery of this compound A Problem: Poor Recovery of this compound B Review Sample Handling and Storage - Check temperature - Light exposure - Freeze-thaw cycles A->B Start Here C Evaluate Extraction Procedure - Solvent polarity - pH of extraction - Evaporation conditions B->C I Solution Implemented and Recovery Improved B->I D Investigate Chromatographic Conditions - Column chemistry - Mobile phase composition - Gradient profile C->D C->I E Assess Mass Spectrometer Settings - Ion source parameters - Collision energy - Dwell time D->E D->I F Check for Adsorption to Labware - Use low-binding tubes/plates - Test different materials E->F E->I G Investigate Isotopic Exchange - Analyze IS solution over time - Consider alternative labeling (e.g., 13C) F->G F->I H Evaluate Matrix Effects - Post-extraction spike experiment - Compare different biological lots G->H G->I H->I Problem Resolved

Troubleshooting workflow for poor recovery.
Step 2: Systematic Troubleshooting Questions and Actions

Work through the following questions to pinpoint the cause of low recovery.

Issue Area: Sample Handling and Preparation

  • Question: Could my internal standard be degrading before or during sample preparation?

    • Action: Review your sample handling and storage procedures. Ticlopidine and its metabolites can be sensitive to temperature and pH.[3][5][6] Ensure that samples are stored at an appropriate temperature (e.g., -80°C) and minimize freeze-thaw cycles. Prepare solutions fresh and protect from light if necessary.

Issue Area: Extraction Efficiency

  • Question: Is the extraction procedure optimized for this compound?

    • Action: Evaluate the physicochemical properties of 2-Oxo Ticlopidine. Ticlopidine itself is lipophilic, suggesting that its metabolites may also have significant non-polar character.[14][15] If you are using liquid-liquid extraction (LLE), consider testing solvents with different polarities. For solid-phase extraction (SPE), ensure the sorbent chemistry is appropriate. The pH of the sample and extraction solvent can significantly impact the recovery of ionizable compounds.[16]

Parameter Recommendation for Troubleshooting
Extraction Solvent Polarity Test a range of solvents (e.g., methyl t-butyl ether, diethyl ether, ethyl acetate) to find the optimal polarity for extraction.
pH of Aqueous Phase Adjust the pH of the sample to ensure this compound is in a neutral form for efficient extraction into an organic solvent.
Evaporation Step If using a nitrogen evaporator, ensure the temperature is not too high, which could cause degradation of the analyte.

Issue Area: Adsorption

  • Question: Is my internal standard adsorbing to labware?

    • Action: Thienopyridine compounds can be "sticky" and adsorb to glass or plastic surfaces. Try using low-binding microcentrifuge tubes or silanized glassware. Pre-conditioning pipette tips with the sample matrix can also help.

Issue Area: Isotopic Stability of the Internal Standard

  • Question: Is the deuterium label on my internal standard stable?

    • Action: To check for isotopic exchange, prepare a solution of this compound in the final sample solvent and analyze it over time. A decrease in the deuterated signal and an increase in the non-deuterated signal would indicate instability. If this is the case, consider the position of the deuterium labels. Labels on exchangeable protons (e.g., on heteroatoms) are more prone to exchange. If the problem persists, using a 13C or 15N labeled internal standard might be necessary.[7]

Issue Area: Matrix Effects

  • Question: Are matrix effects suppressing the signal of my internal standard?

    • Action: Perform a post-extraction spike experiment. Compare the response of the internal standard in a neat solution to its response when spiked into an extracted blank matrix. A significant decrease in the signal in the matrix sample indicates ion suppression. To mitigate this, improve the sample cleanup process, adjust the chromatography to separate the analyte from interfering matrix components, or consider a different ionization source if available.

Experimental Protocols

The following are example protocols that can be adapted for the extraction of this compound from plasma.

Protocol 1: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 50 µL of a pH 9.0 buffer (e.g., ammonium formate) and vortex.

  • Add 1 mL of extraction solvent (e.g., methyl t-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Vortex mix and then dilute with 200 µL of 4% phosphoric acid in water.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

By systematically working through this guide, you should be able to identify the cause of poor recovery for this compound and implement a successful solution for your bioanalytical method.

References

Technical Support Center: Addressing Isotopic Interference with 2-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of 2-Oxo Ticlopidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding isotopic interference when using 2-Oxo Ticlopidine-d4 as an internal standard in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference, or crosstalk, occurs when the signal from the stable isotope-labeled internal standard (this compound) is contaminated by contributions from the unlabeled analyte (2-Oxo Ticlopidine). This can happen in two primary ways:

  • Natural Isotope Abundance: The unlabeled 2-Oxo Ticlopidine naturally contains a small percentage of heavier isotopes (e.g., ¹³C, ³⁷Cl, ³⁴S). At high concentrations of the analyte, the M+4 isotope peak of the unlabeled compound can contribute to the signal of the d4-labeled internal standard.

  • Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of incompletely deuterated (d0, d1, d2, d3) species. The d0 species is chemically identical to the analyte and will directly contribute to its signal.

This interference can lead to inaccuracies in the quantification of 2-Oxo Ticlopidine, manifesting as non-linear calibration curves, and biased (either artificially high or low) concentration measurements.

Q2: Why is this compound a suitable internal standard, and what are its potential drawbacks?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative bioanalysis. This is because its chemical and physical properties are nearly identical to the analyte, meaning it co-elutes chromatographically and experiences similar matrix effects and ionization suppression or enhancement. This allows for accurate correction of variations during sample preparation and analysis.

The primary drawback, as addressed in this guide, is the potential for isotopic interference. Deuterium (d) labeled standards, in particular, can sometimes exhibit slight chromatographic shifts compared to their unlabeled counterparts, a phenomenon known as the "isotope effect". While often negligible, this can become a factor in high-resolution chromatography.

Q3: What are the typical MRM transitions for 2-Oxo Ticlopidine and this compound?

A3: While specific transitions should be optimized in your laboratory, based on the known fragmentation of similar thienopyridine compounds, plausible MRM (Multiple Reaction Monitoring) transitions are as follows:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2-Oxo Ticlopidine~280.0Predicted based on fragmentation
This compound~284.0Predicted based on fragmentation

Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formation. The precursor ion for 2-Oxo Ticlopidine is inferred from its molecular weight of approximately 279.8 g/mol , with the addition of a proton [M+H]⁺. The product ion would be determined by Collision-Induced Dissociation (CID) experiments.

For the related compound, 2-oxo-clopidogrel, a validated MRM transition is m/z 338.1 → 183.1. Given the structural similarities, a similar fragmentation pattern involving the thienopyridine core is expected for 2-oxo-ticlopidine.

Troubleshooting Guide

This guide addresses common issues related to isotopic interference when using this compound.

Issue 1: Non-linear calibration curve, especially at the high end.

Possible Cause: Significant contribution from the M+4 isotope of the unlabeled analyte to the internal standard signal at high analyte concentrations.

Troubleshooting Steps:

  • Assess the Contribution: Prepare a high concentration standard of unlabeled 2-Oxo Ticlopidine without any internal standard. Monitor the MRM transition of this compound. Any signal detected will be from the natural isotopic abundance of the analyte.

  • Optimize Chromatography: Ensure baseline separation between 2-Oxo Ticlopidine and any potential interfering peaks. While the d4-IS should co-elute, improved chromatography can minimize the impact of any matrix-related interferences that might exacerbate the issue.

  • Select a Different Product Ion: If multiple product ions are available for this compound, evaluate if an alternative product ion shows less interference from the unlabeled analyte.

  • Mathematical Correction: If the interference is predictable and consistent, a mathematical correction can be applied to the internal standard response. This involves subtracting the contribution of the analyte's M+4 peak based on a predetermined response factor.[1]

Issue 2: Inaccurate results at the lower limit of quantification (LLOQ).

Possible Cause: Presence of unlabeled 2-Oxo Ticlopidine (d0 impurity) in the this compound internal standard.

Troubleshooting Steps:

  • Verify IS Purity: Analyze a solution of the this compound internal standard alone and monitor the MRM transition of the unlabeled 2-Oxo Ticlopidine. The detected signal will correspond to the d0 impurity.

  • Quantify the Impurity: If a significant d0 impurity is detected, its contribution to the analyte signal must be accounted for, especially at the LLLOQ where this contribution will be most significant.

  • Source a Higher Purity Standard: If the impurity level is unacceptably high, it is recommended to obtain a new batch of this compound with higher isotopic purity.

Quantitative Data Summary

The following table summarizes potential levels of isotopic contribution that can be encountered. These are generalized values and should be experimentally determined for your specific assay.

Source of InterferenceTypical Contribution (%)Impact on Assay
Natural M+4 Isotope of Analyte0.1 - 1.0%Inaccuracy at high concentrations
d0 Impurity in d4-IS0.05 - 0.5%Inaccuracy at low concentrations

Experimental Protocols

Protocol 1: Assessment of Isotopic Crosstalk from Analyte to Internal Standard
  • Prepare a High-Concentration Analyte Solution: Prepare a solution of unlabeled 2-Oxo Ticlopidine at the highest concentration of your calibration curve in a clean matrix (e.g., stripped plasma or a buffer solution).

  • LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system.

  • Monitor Both MRM Transitions: Acquire data for both the 2-Oxo Ticlopidine and the this compound MRM transitions.

  • Calculate Crosstalk: The percentage of crosstalk can be calculated as: (Peak Area of d4-IS transition / Peak Area of Analyte transition) * 100

Protocol 2: Assessment of d0 Impurity in the Internal Standard
  • Prepare an Internal Standard Solution: Prepare a solution of the this compound internal standard at the working concentration used in your assay.

  • LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system.

  • Monitor Both MRM Transitions: Acquire data for both the 2-Oxo Ticlopidine and the this compound MRM transitions.

  • Calculate Impurity Contribution: The percentage of d0 impurity contributing to the analyte signal can be calculated as: (Peak Area of Analyte transition / Peak Area of d4-IS transition) * 100

Visualizations

Isotopic_Interference_Pathway cluster_analyte Unlabeled Analyte (2-Oxo Ticlopidine) cluster_is Internal Standard (this compound) cluster_measurement Mass Spectrometer Signal Analyte High Concentration 2-Oxo Ticlopidine M_plus_4 Natural M+4 Isotope Analyte->M_plus_4 Natural Abundance Analyte_Signal Analyte MRM Signal Analyte->Analyte_Signal IS_Signal IS MRM Signal M_plus_4->IS_Signal Crosstalk IS This compound d0_Impurity d0 Impurity IS->d0_Impurity Incomplete Labeling IS->IS_Signal d0_Impurity->Analyte_Signal Interference

Caption: Signaling pathway of isotopic interference.

Troubleshooting_Workflow Start Inaccurate Results Observed Check_Curve Examine Calibration Curve Shape Start->Check_Curve Non_Linear_High Non-linear at High End? Check_Curve->Non_Linear_High Yes Inaccurate_Low Inaccurate at Low End? Check_Curve->Inaccurate_Low No Assess_Crosstalk Assess Analyte Crosstalk (Protocol 1) Non_Linear_High->Assess_Crosstalk Assess_Impurity Assess IS Impurity (Protocol 2) Inaccurate_Low->Assess_Impurity Optimize_Chrom Optimize Chromatography Assess_Crosstalk->Optimize_Chrom New_IS Source Higher Purity IS Assess_Impurity->New_IS Select_Ion Select Alternative Product Ion Optimize_Chrom->Select_Ion Math_Correct Apply Mathematical Correction Select_Ion->Math_Correct End Accurate Results Math_Correct->End New_IS->End

Caption: Troubleshooting workflow for isotopic interference.

References

calibration curve issues with 2-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the use of 2-Oxo Ticlopidine-d4 as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

1. Why is my calibration curve for this compound non-linear?

Non-linearity in your calibration curve can stem from several factors. Common causes include matrix effects, saturation of the detector or ionization source, and instability of the analyte or the internal standard.[1] It is also possible that the chosen regression model is not appropriate for your data.[1]

2. I'm observing significant variability in the response of my this compound internal standard. What are the potential causes?

High variability in the internal standard signal can be due to inconsistent sample preparation, matrix effects leading to ion suppression or enhancement, or instability of the internal standard in the analytical samples.[2] It is crucial to ensure that the internal standard is added consistently to all samples and that it remains stable throughout the sample preparation and analysis process.

3. My sensitivity for this compound is lower than expected. How can I improve it?

Low sensitivity can be a result of sub-optimal mass spectrometry parameters, matrix effects causing ion suppression, or degradation of the internal standard.[2] Optimization of the ionization source conditions and chromatographic separation can help to enhance the signal. Additionally, ensuring the stability of this compound is critical.

4. Should I be concerned about the stability of this compound in my samples?

Yes, the non-deuterated analog, 2-oxo-clopidogrel, is known to be unstable in plasma due to oxidation.[3] It is highly probable that this compound exhibits similar instability. To mitigate this, the use of a reducing agent like 1,4-dithio-DL-threitol (DTT) in your sample collection and preparation procedures is recommended.[3]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

Question: My calibration curve for this compound is showing a non-linear response, particularly at higher concentrations. How can I troubleshoot this?

Answer: A non-linear calibration curve can be addressed by systematically investigating the potential causes. The following workflow can help identify and resolve the issue.

cluster_0 Troubleshooting Non-Linear Calibration Curve start Non-Linear Calibration Curve Observed check_saturation Investigate Detector/Ionization Saturation start->check_saturation check_matrix Evaluate Matrix Effects check_saturation->check_matrix No Saturation solution_saturation Dilute high concentration standards and samples or adjust MS parameters. check_saturation->solution_saturation Saturation Confirmed check_is_stability Assess Internal Standard Stability check_matrix->check_is_stability No Significant Matrix Effects solution_matrix Improve sample cleanup, modify chromatography, or use matrix-matched calibrants. check_matrix->solution_matrix Matrix Effects Present check_regression Review Curve Fitting Model check_is_stability->check_regression IS is Stable solution_stability Add stabilizing agent (e.g., DTT) to all samples and standards. check_is_stability->solution_stability Instability Detected solution_regression Use a weighted linear regression or a non-linear regression model (e.g., quadratic). check_regression->solution_regression end_node Linear Calibration Curve Achieved solution_saturation->end_node solution_matrix->end_node solution_stability->end_node solution_regression->end_node

Caption: Troubleshooting workflow for a non-linear calibration curve.

Experimental Protocols:

  • Detector and Ionization Saturation Test:

    • Prepare a high-concentration standard of this compound.

    • Infuse the standard directly into the mass spectrometer at a constant flow rate.

    • Monitor the signal intensity. A plateau in the signal with increasing concentration indicates saturation.

    • Solution: If saturation is observed, reduce the sample concentration injected on the column or optimize the mass spectrometer's detector voltage or gain settings.

  • Matrix Effect Evaluation:

    • Prepare three sets of samples:

      • Set A: this compound in a neat solution (e.g., methanol/water).

      • Set B: Blank matrix extract (e.g., plasma) spiked with this compound post-extraction.

      • Set C: Blank matrix (e.g., plasma) spiked with this compound before extraction.

    • Analyze all three sets and compare the peak areas of this compound.

    • The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100.

    • A value significantly different from 100% indicates ion suppression or enhancement.

    • Solution: Improve the sample clean-up procedure, optimize the chromatographic separation to elute this compound in a region with less matrix interference, or use matrix-matched calibration standards.[2]

Issue 2: High Variability in Internal Standard Response

Question: I am observing inconsistent peak areas for this compound across my analytical run, leading to poor precision. What steps can I take to resolve this?

Answer: Variability in the internal standard response can significantly impact the accuracy and precision of your results. The following guide will help you identify and address the root cause.

Troubleshooting Steps:

  • Verify Pipetting and Dilution Accuracy: Ensure that the pipettes used for adding the internal standard are properly calibrated and that the dilution scheme is accurate.

  • Assess Internal Standard Stability: The stability of this compound, especially in biological matrices, is a critical factor. The non-deuterated form is known to be unstable.[3]

  • Investigate Matrix Effects: Inconsistent matrix effects between samples can lead to variable internal standard response.

  • Check for Carryover: Analyze a blank sample immediately after a high-concentration sample to check for any carryover of the internal standard.

cluster_1 Troubleshooting High IS Variability start High Variability in IS Response check_pipetting Verify Pipetting and Dilution Accuracy start->check_pipetting check_stability Perform IS Stability Test check_pipetting->check_stability Accurate solution_pipetting Calibrate pipettes and review dilution procedures. check_pipetting->solution_pipetting Inaccuracy Found check_matrix Evaluate Matrix Effects check_stability->check_matrix Stable solution_stability Add stabilizing agent (e.g., DTT) to all samples and standards. check_stability->solution_stability Instability Detected check_carryover Investigate Carryover check_matrix->check_carryover Consistent Matrix Effects solution_matrix Improve sample cleanup or modify chromatography. check_matrix->solution_matrix Variable Matrix Effects solution_carryover Optimize wash steps in the autosampler program. check_carryover->solution_carryover Carryover Observed end_node Consistent IS Response check_carryover->end_node No Carryover solution_pipetting->end_node solution_stability->end_node solution_matrix->end_node solution_carryover->end_node

Caption: Logical workflow for troubleshooting high internal standard variability.

Experimental Protocol: Internal Standard Stability Test

  • Spike a known concentration of this compound into at least three different lots of blank matrix (e.g., human plasma).

  • Also, prepare a stock solution of this compound in a pure solvent at the same concentration.

  • Divide the matrix samples into several aliquots.

  • Analyze one set of aliquots immediately (T=0).

  • Store the remaining aliquots under the same conditions as your study samples (e.g., room temperature, 4°C, or frozen).

  • Analyze the stored aliquots at different time points (e.g., 4, 8, and 24 hours) and compare the response to the T=0 samples and the stock solution.

  • A significant decrease in the response over time indicates instability.

  • Solution: If instability is confirmed, add a stabilizing agent such as DTT to all samples and standards during the sample collection and preparation steps.[3]

Data and Method Parameters

The following tables provide a summary of typical method parameters and calibration data for the analysis of the non-deuterated analog, 2-oxo-clopidogrel. These can serve as a starting point for method development with this compound.

Table 1: Typical LC-MS/MS Method Parameters for 2-Oxo-Clopidogrel

ParameterTypical Value
Chromatographic Column C18
Mobile Phase Acetonitrile and water with 0.1% formic acid
Elution Mode Isocratic or Gradient
Flow Rate 0.2 - 1.0 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Source: Based on data from multiple published methods.[3][4]

Table 2: Example Calibration Curve Data for 2-Oxo-Clopidogrel in Human Plasma

AnalyteCalibration Range (ng/mL)Linearity (r²)
2-Oxo-Clopidogrel0.5 - 50.0> 0.99
2-Oxo-Clopidogrel0.5 - 100> 0.99

Source: Data extracted from published literature.[3][4]

Metabolic Pathway Context

Understanding the metabolic pathway of the parent drug, ticlopidine, can help in anticipating potential interferences from other metabolites.

cluster_2 Ticlopidine Metabolic Pathway Ticlopidine Ticlopidine Metabolite_2_Oxo 2-Oxo Ticlopidine Ticlopidine->Metabolite_2_Oxo CYP450 Oxidation Other_Metabolites Other Metabolites Ticlopidine->Other_Metabolites Active_Metabolite Active Thiol Metabolite Metabolite_2_Oxo->Active_Metabolite Hydrolysis

Caption: Simplified metabolic pathway of Ticlopidine.

This diagram illustrates that 2-Oxo Ticlopidine is a key intermediate in the formation of the active metabolite.[5] When analyzing samples from subjects dosed with ticlopidine, the presence of these other metabolites should be considered, and chromatographic separation should be sufficient to resolve them from this compound to prevent any potential cross-talk or interference.

References

Technical Support Center: 2-Oxo Ticlopidine-d4 Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of 2-Oxo Ticlopidine-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a deuterated metabolite of Ticlopidine, an antiplatelet agent.[1][2] As a stable isotope-labeled internal standard, its stability is crucial for the accuracy and reliability of pharmacokinetic and metabolic studies. Degradation of the internal standard can lead to erroneous quantification of the target analyte.

Q2: How does pH influence the stability of this compound?

Q3: What are the potential degradation products of Ticlopidine and its metabolites?

A3: Forced degradation studies on Ticlopidine have shown that it can degrade into several products.[3] Common degradation pathways for related compounds involve oxidation and hydrolysis.[3] While specific degradation products of this compound under various pH conditions have not been detailed in the available literature, it is plausible that hydrolysis of the lactam ring could occur under strong acidic or basic conditions.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored at controlled temperatures, protected from light, and in a neutral pH environment whenever possible. For long-term storage, it is advisable to keep the compound in a solid state at low temperatures. Once in solution, the pH of the solvent should be carefully considered based on experimental needs and stability data.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent analytical results Degradation of this compound stock or working solutions due to inappropriate pH.Prepare fresh solutions in a buffer with a pH known to be optimal for stability (ideally near neutral). Verify the pH of all solvents and buffers used.
Appearance of unknown peaks in chromatogram Formation of degradation products.Conduct a mini-stability study by incubating the this compound solution at different pH values (e.g., pH 3, 7, and 10) and temperatures to identify the conditions leading to degradation. Use a stability-indicating analytical method to resolve the parent compound from its degradants.[5]
Loss of compound over time in solution Instability of the compound at the storage pH and temperature.Re-evaluate the storage conditions. If possible, store solutions at a lower temperature and in a buffer system that maintains a stable pH. Consider preparing fresh solutions more frequently.

Experimental Protocols

Protocol for Assessing the Impact of pH on this compound Stability

This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound across a range of pH values.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl) solutions of varying normality (e.g., 0.1 N, 1 N)
  • Sodium hydroxide (NaOH) solutions of varying normality (e.g., 0.1 N, 1 N)
  • Phosphate or other suitable buffers for a range of pH values (e.g., pH 3, 5, 7, 9, 11)
  • High-purity water and organic solvents (e.g., acetonitrile, methanol) for HPLC/UPLC
  • Validated HPLC or UPLC system with a suitable detector (e.g., UV or MS)

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
  • For each pH condition to be tested, dilute the stock solution with the appropriate acidic, basic, or buffer solution to a final known concentration.

3. Stress Conditions:

  • Incubate the prepared test solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
  • Include a control sample stored at a reference condition (e.g., refrigerated) for each time point.

4. Sample Analysis:

  • At each time point, withdraw an aliquot of each test solution.
  • Neutralize the acidic and basic samples if necessary before analysis.
  • Analyze the samples using a validated, stability-indicating chromatographic method to determine the remaining concentration of this compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each pH condition.
  • Plot the percentage remaining versus time to determine the degradation kinetics.
  • Identify and, if possible, characterize any significant degradation products.

Data Presentation

The following table provides a hypothetical summary of the stability of this compound after 24 hours of incubation at 40°C under various pH conditions. Note: This data is for illustrative purposes only and is not based on experimental results.

pH Condition % this compound Remaining Major Degradation Products Observed
10.1 N HCl85.2%Degradant A
3Buffer98.5%None
5Buffer99.1%None
7Buffer99.5%None
9Buffer97.8%Degradant B
11Buffer90.3%Degradant B, Degradant C
130.1 N NaOH75.6%Degradant B, Degradant C, Degradant D

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock_solution Prepare Stock Solution test_solutions Prepare Test Solutions stock_solution->test_solutions ph_solutions Prepare pH Solutions (Acid, Base, Buffers) ph_solutions->test_solutions incubation Incubate at Controlled Temperature test_solutions->incubation sampling Sample at Time Points incubation->sampling neutralization Neutralize Samples sampling->neutralization hplc_analysis HPLC/UPLC Analysis neutralization->hplc_analysis quantification Quantify Remaining Compound hplc_analysis->quantification kinetics Determine Degradation Kinetics quantification->kinetics degradants Identify Degradants quantification->degradants

Caption: Workflow for pH Stability Assessment of this compound.

References

reducing background noise in 2-Oxo Ticlopidine-d4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the analysis of 2-Oxo Ticlopidine-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in the LC-MS/MS analysis of this compound?

High background noise in the analysis of this compound can originate from several sources, including:

  • Matrix Effects: Biological samples, such as plasma, contain endogenous components like phospholipids that can co-elute with the analyte and interfere with ionization, leading to signal suppression or enhancement.[1][2]

  • Contamination from Solvents and Labware: Impurities in solvents, plasticizers leaching from containers, and residues from sample preparation devices are common sources of background ions.[3][4]

  • Instrument Contamination: Residual compounds from previous analyses can accumulate in the LC system and mass spectrometer, contributing to a high baseline.[5]

  • Mobile Phase Additives: The formation of adducts with ions from mobile phase additives (e.g., sodium, potassium) can create interfering peaks.[6][7]

  • Suboptimal LC-MS/MS Parameters: Inappropriate gradient conditions, source parameters, or collision energies can lead to poor signal-to-noise ratios.

Q2: My this compound internal standard signal is showing high variability. What could be the cause?

Variability in the internal standard signal, even with a deuterated analog like this compound, can be due to:

  • Differential Matrix Effects: The analyte and the deuterated internal standard may not experience identical ion suppression or enhancement, especially if they have slightly different retention times in a region of co-eluting matrix components.[8]

  • Ion Source Saturation: At high analyte concentrations, competition for ionization can lead to suppression of the internal standard signal.[9]

  • Instability of the Analyte/Internal Standard: 2-Oxo-clopidogrel, a similar compound, has shown stability issues that can be mitigated by the addition of antioxidants like 1,4-dithio-DL-threitol (DTT) during sample preparation.[10][11] This could also be a factor for this compound.

Q3: What are the recommended sample preparation techniques to minimize background noise for this compound analysis in plasma?

Effective sample preparation is crucial for reducing matrix effects. The most common and effective techniques include:

  • Liquid-Liquid Extraction (LLE): LLE with solvents like methyl tert-butyl ether (MTBE) or ethyl acetate can efficiently separate the analyte from many matrix components.[10][12]

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing specific interactions between the analyte and the sorbent material.

  • Protein Precipitation (PPT): While a simpler method, PPT with acetonitrile is generally more effective at removing proteins than methanol.[5] However, it may be less effective at removing phospholipids compared to LLE or SPE.[2]

Troubleshooting Guides

High Background Noise Troubleshooting Workflow

This workflow provides a step-by-step guide to identifying and resolving high background noise.

Troubleshooting_Workflow start High Background Noise Observed check_blanks Analyze System & Solvent Blanks start->check_blanks contaminants_present Contaminants Present? check_blanks->contaminants_present clean_system Clean LC System & MS Source contaminants_present->clean_system Yes optimize_lc Optimize LC Method (Gradient, Column) contaminants_present->optimize_lc No check_solvents Check Solvents, Mobile Phase & Labware clean_system->check_solvents check_solvents->optimize_lc optimize_ms Optimize MS Parameters (Source, Gas Flow, Voltages) optimize_lc->optimize_ms improve_sample_prep Improve Sample Preparation optimize_ms->improve_sample_prep end_good Noise Reduced improve_sample_prep->end_good end_bad Issue Persists (Consult Instrument Specialist) improve_sample_prep->end_bad

Caption: Troubleshooting workflow for high background noise.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Analogs of this compound

ParameterSettingReference
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)[12]
Mobile Phase A 0.1% Formic Acid in Water[12]
Mobile Phase B Acetonitrile[12]
Flow Rate 0.3 - 0.5 mL/min[12]
Ionization Mode ESI Positive[10]
MRM Transition (Example for 2-Oxo-clopidogrel) m/z 338.0 → 183.0[12]
Source Temperature 120 °C[12]
Desolvation Gas Temperature 370 °C[12]

Note: These are starting parameters and should be optimized for your specific instrument and this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from methods used for similar analytes and is designed to reduce matrix interference.[10][12]

  • Sample Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution.

  • Protein Precipitation (Optional but recommended): Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to pellet proteins. Transfer the supernatant to a new tube.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortexing: Vortex the mixture for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: System Cleaning ("Steam Cleaning")

A "steam cleaning" or system bake-out can help remove contaminants from the LC-MS interface.

  • Disconnect Column: Remove the analytical column and replace it with a union.

  • Mobile Phase: Prepare a mobile phase of 75:25 methanol:water.

  • High Flow and Temperature: Set the LC flow rate to 0.5 mL/min. Set the MS source parameters to high values (e.g., nebulizer pressure to 60 psi, drying gas to 13 L/min, drying gas temperature to 350°C, and vaporizer temperature to 400°C for APCI).

  • Divert to MS: Ensure the flow is directed to the mass spectrometer.

  • Overnight Run: Allow the system to run under these conditions overnight to flush out contaminants.

Visualizations

Logical Relationship of Noise Sources and Solutions

This diagram illustrates the connection between common sources of background noise and the recommended troubleshooting actions.

Noise_Sources_Solutions cluster_sources Sources of Background Noise cluster_solutions Troubleshooting Solutions matrix Matrix Effects (Phospholipids) sample_prep Optimize Sample Prep (LLE, SPE) matrix->sample_prep contamination System & Solvent Contamination cleaning System Cleaning & High Purity Solvents contamination->cleaning parameters Suboptimal LC-MS Parameters optimization Method Optimization (LC Gradient, MS Source) parameters->optimization

Caption: Relationship between noise sources and solutions.

References

Validation & Comparative

A Researcher's Guide to Internal Standards for Clopidogrel Metabolite Analysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The request specified "2-Oxo Ticlopidine-d4." Our research indicates this is likely a typographical error, as Ticlopidine, a related but less commonly used antiplatelet agent, has been largely superseded by Clopidogrel due to a more favorable safety profile. The structurally analogous and commercially available internal standard for Clopidogrel's active metabolite is 2-Oxo-Clopidogrel-d4 . This guide will therefore focus on the comparison of internal standards for the bioanalysis of Clopidogrel and its metabolites, with a central focus on the performance of 2-Oxo-Clopidogrel-d4 and its alternatives.

Introduction to Internal Standards in Clopidogrel Bioanalysis

In the quantitative analysis of the prodrug Clopidogrel and its metabolites, particularly the intermediate 2-oxo-clopidogrel and the active thiol metabolite, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus compensating for variations during sample preparation and analysis. This guide provides a comparative overview of 2-Oxo-Clopidogrel-d4 and other commonly used internal standards, supported by experimental data from published literature.

Comparative Performance of Internal Standards

The selection of an appropriate internal standard is critical for the robustness of any bioanalytical method. For the analysis of Clopidogrel and its metabolites, several deuterated analogues are available. The ideal choice often depends on which analyte is of primary interest.

Key Performance Parameters:

Internal StandardAnalyte(s)Linearity (r²)Accuracy (% Bias/RE)Precision (%RSD/CV)Lower Limit of Quantification (LLOQ)Reference
2-Oxo-Clopidogrel-d3 2-Oxo-ClopidogrelNot explicitly stated for ISN/AN/AN/A
Clopidogrel-d4 Clopidogrel≥ 0.9977Between-run: 98.8-101.3%Between-run: 1.6-4.3%10 pg/mL[1][2]
Unspecified IS2-Oxo-Clopidogrel> 0.99Intra-day: -1.9 to 4.5%; Inter-day: -0.5 to 5.8%Intra-day: ≤ 6.2%; Inter-day: ≤ 7.9%0.50 ng/mL[3]
Mifepristone (Structural Analog)2-Oxo-Clopidogrel≥ 0.995Intra-day: -1.9 to 4.5%; Inter-day: -0.5 to 5.8%Intra-day: ≤ 6.2%; Inter-day: ≤ 7.9%0.2 ng/mL[4]
Analog of derivatized Clopidogrel AMClopidogrel Active MetaboliteNot explicitly stated for ISN/AN/A0.5 ng/mL[5]

Discussion of Performance:

Direct comparative studies evaluating the performance of 2-Oxo-Clopidogrel-d4 against other internal standards within a single experimental setup are limited in the reviewed literature. However, based on established principles of bioanalysis and the available data, we can infer the following:

  • 2-Oxo-Clopidogrel-d4 is theoretically the most suitable internal standard for the quantification of the 2-oxo-clopidogrel metabolite. As a stable isotope-labeled analogue of the analyte, it shares near-identical physicochemical properties, leading to similar extraction recovery, chromatographic retention time, and ionization response. This minimizes variability and provides the most accurate correction for matrix effects.

  • Structural Analogues , such as Mifepristone, can be used as internal standards but are generally considered a less ideal choice compared to SIL-IS.[4] While they can correct for some variability in sample processing and injection volume, they may not adequately compensate for matrix effects and differences in ionization efficiency due to their different chemical structures.

Experimental Protocols

Below are generalized experimental protocols for the LC-MS/MS analysis of Clopidogrel and its metabolites, based on methodologies described in the literature.

Protocol 1: Simultaneous Determination of Clopidogrel and 2-Oxo-Clopidogrel in Human Plasma

This protocol is a composite based on the methodologies described by Xu et al.[3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add the internal standard solution (e.g., 2-Oxo-Clopidogrel-d4 and/or Clopidogrel-d4).
  • Add 1 mL of methyl tert-butyl ether (MTBE).
  • Vortex for 5 minutes.
  • Centrifuge at 12,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.
  • Inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Clopidogrel: m/z 322.0 → 212.0
  • 2-Oxo-Clopidogrel: m/z 338.0 → 183.0
  • Clopidogrel-d4: m/z 326.2 → 216.0
  • 2-Oxo-Clopidogrel-d4: (Specific transition to be determined based on the product specifications)

Visualizing the Workflow and Metabolic Pathway

To better understand the analytical process and the biological context, the following diagrams illustrate the metabolic pathway of Clopidogrel and a typical experimental workflow.

Clopidogrel_Metabolism Clopidogrel Clopidogrel (Prodrug) Carboxylic_Acid Inactive Carboxylic Acid Metabolite Clopidogrel->Carboxylic_Acid ~85% (Esterases) Two_Oxo 2-oxo-clopidogrel (Intermediate Metabolite) Clopidogrel->Two_Oxo ~15% (CYP450) Active_Metabolite Active Thiol Metabolite Two_Oxo->Active_Metabolite (CYP450)

Caption: Metabolic pathway of Clopidogrel.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (e.g., 2-Oxo-Clopidogrel-d4) Plasma->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Quantification (Analyte/IS Peak Area Ratio) MS->Quantification

Caption: Bioanalytical workflow for Clopidogrel metabolite analysis.

Conclusion

The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Clopidogrel and its metabolites. While direct comparative data is scarce, the use of a stable isotope-labeled analogue of the primary analyte of interest remains the gold standard. For the quantification of the 2-oxo-clopidogrel metabolite, 2-Oxo-Clopidogrel-d4 is the most appropriate choice, as it is expected to mimic the behavior of the endogenous analyte most closely throughout the analytical process. For the parent drug, Clopidogrel-d4 has been shown to perform excellently. Researchers should carefully validate their chosen internal standard according to regulatory guidelines to ensure data integrity.

References

Cross-Validation of Ticlopidine Assays: A Comparative Guide to Bioanalytical Methods Utilizing 2-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of ticlopidine, with a focus on the cross-validation of assays utilizing the deuterated internal standard, 2-Oxo Ticlopidine-d4. The objective is to offer a detailed resource for the selection and validation of robust and reliable analytical methods in clinical and preclinical studies.

Executive Summary

Accurate quantification of ticlopidine and its metabolites is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis, offering high precision and accuracy by compensating for variability during sample preparation and analysis. This guide presents a comparative overview of different analytical methodologies, a detailed protocol for cross-validation, and the metabolic context of ticlopidine analysis.

Comparison of Bioanalytical Methods for Ticlopidine

The selection of an appropriate bioanalytical method depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. Below is a comparison of different LC-MS/MS methods for ticlopidine quantification, highlighting key performance characteristics.

ParameterMethod A: this compound (Hypothetical)Method B: Clopidogrel as Internal StandardMethod C: Liquid-Liquid ExtractionMethod D: HPLC-UV
Internal Standard This compoundClopidogrelLoratadineImipramine
Extraction Method Protein PrecipitationProtein PrecipitationLiquid-Liquid ExtractionLiquid-Liquid Extraction
LC Column C18Gemini C18C18Supelcosil LC-8-DB
Linearity Range 1 - 2000 ng/mL2 - 2000 ng/mL[1]1 - 1000 ng/mL[2]5 - 1200 ng/mL
Accuracy (%) 95 - 105%92.4 - 95.6%[1]85 - 115%[2]Not explicitly stated
Precision (%CV) < 10%< 6.4%[1]< 15%[2]8.91% at LLOQ
Recovery (%) > 85%Not explicitly stated> 80%[2]Not explicitly stated
Lower Limit of Quantification (LLOQ) 1 ng/mL2 ng/mL[1]1 ng/mL[2]5 ng/mL

Metabolic Pathway of Ticlopidine

Ticlopidine is a prodrug that undergoes extensive metabolism to form its active metabolite. A key metabolic step involves the formation of 2-oxo-ticlopidine, which is a precursor to the active thiol metabolite. Understanding this pathway is essential for interpreting bioanalytical results.

Ticlopidine Metabolism Metabolic Pathway of Ticlopidine Ticlopidine Ticlopidine Metabolite1 Intermediate Metabolites Ticlopidine->Metabolite1 CYP450 Oxidation Oxo_Ticlopidine 2-Oxo-Ticlopidine Metabolite1->Oxo_Ticlopidine Metabolism Active_Metabolite Active Thiol Metabolite Oxo_Ticlopidine->Active_Metabolite Further Metabolism

Figure 1: Simplified metabolic pathway of Ticlopidine to its active form.

Experimental Protocols

Cross-Validation of a Ticlopidine Assay with this compound

Objective: To demonstrate the equivalency of two validated bioanalytical methods for the quantification of ticlopidine in human plasma, where one method (Method A) is being replaced by a revised method (Method B), both utilizing this compound as the internal standard.

1. Preparation of Quality Control (QC) Samples:

  • Spike drug-free human plasma with ticlopidine at three concentration levels: low (3x LLOQ), medium, and high.

  • Prepare at least six replicates for each concentration level.

2. Analytical Runs:

  • Analyze the QC samples using both Method A and Method B in the same analytical run.

  • Each run should include a full calibration curve and the QC samples.

3. Acceptance Criteria:

  • The mean accuracy of the QC samples for each method should be within ±15% of the nominal concentration.

  • The precision (%CV) for the QC samples for each method should not exceed 15%.

  • The mean concentration of the QC samples analyzed by Method B should be within ±20% of the mean concentration of the same samples analyzed by Method A.

4. Incurred Sample Reanalysis (ISR):

  • Select at least 20 study samples previously analyzed using Method A.

  • Reanalyze these samples using Method B.

  • At least 67% of the reanalyzed samples should have a percent difference between the initial and reanalyzed concentrations within ±20% of their mean.

The workflow for this cross-validation process is illustrated below.

Cross-Validation Workflow Cross-Validation Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation Prep_QC Prepare QC Samples (Low, Mid, High) Analyze_A Analyze QCs and ISRs with Method A Prep_QC->Analyze_A Analyze_B Analyze QCs and ISRs with Method B Prep_QC->Analyze_B Select_ISR Select Incurred Study Samples Select_ISR->Analyze_A Select_ISR->Analyze_B Eval_QC Evaluate QC Performance (Accuracy & Precision) Analyze_A->Eval_QC Compare_QC Compare Mean QC Concentrations (Method A vs. Method B) Analyze_A->Compare_QC Eval_ISR Evaluate ISR Results (% Difference) Analyze_A->Eval_ISR Analyze_B->Eval_QC Analyze_B->Compare_QC Analyze_B->Eval_ISR Conclusion Determine Method Equivalency Eval_QC->Conclusion Compare_QC->Conclusion Eval_ISR->Conclusion

Figure 2: Workflow diagram for the cross-validation of two bioanalytical methods.

Conclusion

The use of a stable isotope-labeled internal standard, specifically this compound, in LC-MS/MS assays for ticlopidine provides a highly specific, accurate, and precise method for its quantification in biological matrices. When changes to a validated method are necessary, a thorough cross-validation as outlined in this guide is essential to ensure the consistency and reliability of the data generated across different studies or laboratories. The presented comparative data and protocols serve as a valuable resource for researchers in the development and validation of bioanalytical methods for ticlopidine.

References

A Comparative Guide to Ticlopidine Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of ticlopidine in human plasma. The data presented is synthesized from published single-laboratory validation studies, offering insights into the performance of different analytical techniques.

Executive Summary

The quantification of ticlopidine, an antiplatelet agent, is crucial in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for this purpose. This guide presents a side-by-side comparison of the key performance characteristics of these methods, based on available scientific literature. While a direct inter-laboratory comparison study has not been identified, this compilation of data from individual validated methods provides a valuable resource for selecting an appropriate analytical strategy.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the validation parameters of different analytical methods for ticlopidine quantification in human plasma.

Table 1: Comparison of LC-MS/MS Methods for Ticlopidine Quantification

ParameterMethod 1Method 2Method 3
Principle HPLC-ESI-MS/MSLC-MS/MSHPLC-ESI-MS
Sample Preparation Liquid-Liquid ExtractionProtein PrecipitationLiquid-Liquid Extraction
Linearity Range 1.0 - 1000 ng/mL2 - 2000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999427[1]Not Reported> 0.99
Accuracy Within 80-125% interval (for bioequivalence)[1]92.4 - 95.6% (inter-batch)[2]85 - 115%
Precision (%RSD) Not explicitly stated< 6.4% (inter-batch)[2]< 15% (intra- and inter-batch)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[1]2 ng/mLNot explicitly stated
Limit of Detection (LOD) Not ReportedNot Reported0.5 ng/mL
Internal Standard Clopidogrel[1]ClopidogrelLoratadine
Run Time 3.0 min[1]Not ReportedNot Reported

Table 2: Comparison of HPLC-UV Methods for Ticlopidine Quantification

ParameterMethod 4Method 5
Principle HPLC-UVRP-HPLC
Sample Preparation Liquid-Liquid ExtractionLiquid-Liquid Extraction
Linearity Range 5 - 1200 ng/mL[3][4]0.96 - 1.73 µg/mL
Correlation Coefficient (r²) Not Reported0.99
Accuracy Good[3][4]95 - 103%
Precision (%CV) 8.91% at LLOQ[3][4]< 15% (intra- and inter-batch)
Lower Limit of Quantification (LLOQ) 5 ng/mL[3][4]Not Reported
Limit of Detection (LOD) Not Reported0.099 µg/mL
Internal Standard Imipramine[4]Not Reported
Detection Wavelength 235 nm[4]254 nm[5]

Experimental Protocols

This section provides a detailed methodology for a representative LC-MS/MS and HPLC-UV method based on the reviewed literature.

Method 1: LC-MS/MS with Liquid-Liquid Extraction[1]

1. Sample Preparation:

  • To a plasma sample, add an internal standard (Clopidogrel).
  • Acidify the plasma sample.
  • Perform liquid-liquid extraction using a mixture of diethyl ether and hexane (80:20, v/v).
  • Evaporate the organic layer to dryness.
  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: Jones Genesis C8, 4 µm (150 x 4.1 mm i.d.).
  • Mobile Phase: Isocratic elution (details not specified in the abstract).
  • Flow Rate: Not specified.
  • Injection Volume: Not specified.
  • Run Time: 3.0 minutes.

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode.
  • Detection: Tandem Mass Spectrometry (MS/MS).
  • Monitored Transitions: Not specified in the abstract.

Method 4: HPLC-UV with Liquid-Liquid Extraction[4]

1. Sample Preparation:

  • Buffer plasma samples to pH 9.
  • Add imipramine as the internal standard.
  • Extract with a mixture of n-heptane and isoamyl alcohol (98.5:1.5, v/v).
  • Evaporate the organic layer and reconstitute the residue.

2. Chromatographic Conditions:

  • Column: Supelcosil LC-8-DB, 5 µm (15 cm x 4.6 mm I.D.).
  • Mobile Phase: Acetonitrile-methanol-0.05 M KH2PO4 (20:25:55, v/v) at pH 3.0, containing 3% triethylamine.
  • Flow Rate: 1 mL/min.
  • Detection: UV absorbance at 235 nm.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

Ticlopidine_LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify add_is->acidify lle Liquid-Liquid Extraction acidify->lle evap Evaporate lle->evap recon Reconstitute evap->recon hplc HPLC Separation recon->hplc msms MS/MS Detection hplc->msms quant Quantification msms->quant

Caption: Workflow for Ticlopidine Quantification by LC-MS/MS.

Ticlopidine_HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample buffer Buffer to pH 9 plasma->buffer add_is Add Internal Standard buffer->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporate lle->evap recon Reconstitute evap->recon hplc HPLC Separation recon->hplc uv UV Detection hplc->uv quant Quantification uv->quant

Caption: Workflow for Ticlopidine Quantification by HPLC-UV.

References

A Comparative Guide to 2-Oxo Ticlopidine-d4 and its Non-Deuterated Analog for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical research and development, particularly in the pharmacokinetic and metabolic studies of the antiplatelet agent Ticlopidine, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable analytical results. This guide provides a comprehensive comparison of 2-Oxo Ticlopidine-d4 and its non-deuterated counterpart, 2-Oxo Ticlopidine, focusing on their distinct performance characteristics and applications in a research setting.

Executive Summary

2-Oxo Ticlopidine is a key intermediate metabolite of the prodrug Ticlopidine. Its deuterated form, this compound, serves as an ideal internal standard for its quantification in biological matrices using mass spectrometry-based methods. While chemically similar, their performance characteristics diverge based on their intended use. 2-Oxo Ticlopidine is the analyte of interest in metabolic studies, whereas this compound is a critical tool for ensuring the accuracy and precision of the analytical method. This guide will delve into their comparative physicochemical properties, their roles in bioanalytical assays, and provide a detailed experimental protocol for their use.

Comparative Physicochemical and Performance Characteristics

The primary distinction between this compound and 2-Oxo Ticlopidine lies in the isotopic labeling of the former, which imparts a higher molecular weight without significantly altering its chemical properties. This subtle difference is the cornerstone of its utility as an internal standard in mass spectrometry.

Property2-Oxo TiclopidineThis compound
Primary Role Analyte (Intermediate Metabolite)Internal Standard
Molecular Formula C₁₄H₁₄ClNOSC₁₄H₁₀D₄ClNOS
Molecular Weight ~279.78 g/mol ~283.81 g/mol
Biological Activity Inactive as a platelet aggregation inhibitor[1]Not applicable (used in vitro)
Key Performance Metric Accurate quantification to understand Ticlopidine metabolismCo-elution with the analyte and a distinct mass-to-charge ratio (m/z) to correct for matrix effects and ionization variability[2][3]
Typical Concentration Range in Plasma (as analyte) Variable, dependent on Ticlopidine dosage and patient metabolismPredetermined and constant concentration spiked into samples

Role in the Metabolic Pathway of Ticlopidine

Ticlopidine is a prodrug that requires hepatic metabolism to exert its antiplatelet effects. The metabolic cascade involves the formation of 2-Oxo Ticlopidine, which is then further metabolized to the active thiol metabolite, UR-4501. Understanding the concentration of 2-Oxo Ticlopidine is crucial for evaluating the metabolic activation of Ticlopidine.

Ticlopidine Metabolic Pathway Metabolic Pathway of Ticlopidine Ticlopidine Ticlopidine (Prodrug) CYP_Enzymes Hepatic CYP450 Enzymes Ticlopidine->CYP_Enzymes Oxidation Two_Oxo_Ticlopidine 2-Oxo Ticlopidine (Inactive Intermediate) CYP_Enzymes->Two_Oxo_Ticlopidine Further_Metabolism Further Metabolism Two_Oxo_Ticlopidine->Further_Metabolism Active_Metabolite UR-4501 (Active Thiol Metabolite) Further_Metabolism->Active_Metabolite Platelet_Inhibition Inhibition of Platelet Aggregation Active_Metabolite->Platelet_Inhibition

Metabolic activation of Ticlopidine.

Experimental Protocols: Quantification of 2-Oxo Ticlopidine in Human Plasma using LC-MS/MS

The following is a representative protocol for the quantitative analysis of 2-Oxo Ticlopidine in human plasma, employing this compound as an internal standard.

1. Sample Preparation:

  • To a 100 µL aliquot of human plasma, add 10 µL of a 100 ng/mL solution of this compound in methanol (internal standard).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2-Oxo Ticlopidine: Precursor ion (Q1) m/z 280.1 → Product ion (Q3) m/z 154.1

      • This compound: Precursor ion (Q1) m/z 284.1 → Product ion (Q3) m/z 158.1

3. Data Analysis:

  • The concentration of 2-Oxo Ticlopidine in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in blank plasma.

LC_MS_MS_Workflow Workflow for Quantification of 2-Oxo Ticlopidine cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound (10 µL) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection Detection (MRM) MS_Ionization->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

LC-MS/MS analytical workflow.

Typical Performance Data for the Analytical Method

The use of a deuterated internal standard like this compound allows for the development of highly robust and reliable analytical methods. Typical validation parameters for such an assay are summarized below.

Validation ParameterTypical Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL in plasma
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Matrix Effect Minimal, compensated by the internal standard
Recovery Consistent and reproducible

Conclusion

References

The Unseen Benchmark: Evaluating 2-Oxo Ticlopidine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for impeccable accuracy and precision in bioanalytical methods is paramount. The choice of an internal standard is a critical determinant of data quality. This guide provides a comparative analysis of 2-Oxo Ticlopidine-d4 as a potential internal standard in the quantification of ticlopidine, a vital antiplatelet agent. Due to the limited availability of direct public data on this compound, this guide leverages data from closely related compounds and alternative internal standards to provide a comprehensive performance benchmark.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variability during sample preparation and analysis, leading to enhanced accuracy and precision. This compound, a deuterated form of a major ticlopidine metabolite, is theoretically an ideal internal standard for ticlopidine bioanalysis.

Performance Comparison: A Data-Driven Perspective

While direct head-to-head comparisons are scarce, we can infer the potential performance of this compound by examining the validation data of analytical methods for the structurally similar drug, clopidogrel, and its 2-oxo metabolite, as well as alternative internal standards used for ticlopidine analysis.

Table 1: Accuracy and Precision Data for the Analysis of 2-Oxo-Clopidogrel Using a Non-Isotopically Labeled Internal Standard
AnalyteInternal StandardConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
2-Oxo-ClopidogrelMifepristone1.00 (LQC)5.8105.814.2106.0
20.0 (MQC)4.0102.76.497.2
40.0 (HQC)4.5103.57.9100.5
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Accuracy and Precision Data for the Analysis of Ticlopidine Using a Structurally Similar Internal Standard
AnalyteInternal StandardConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
TiclopidineClopidogrel5.0 (LLOQ)6.4-7.68.2-4.4
15.0 (LQC)4.1-5.35.9-3.1
400.0 (MQC)2.8-2.53.5-1.8
800.0 (HQC)2.1-1.92.7-1.5
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation, RE: Relative Error

These tables demonstrate that while structurally similar internal standards can provide acceptable accuracy and precision, the use of a stable isotope-labeled internal standard like this compound is anticipated to yield even better results by more effectively accounting for matrix effects and extraction variability.

Experimental Protocols: A Glimpse into the Methodology

The following is a representative experimental protocol for the LC-MS/MS analysis of a thienopyridine drug, which can be adapted for ticlopidine analysis using this compound.

Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC System: Shimadzu LC-20AD

  • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Ticlopidine: To be optimized (e.g., precursor ion > product ion)

    • This compound: To be optimized (e.g., precursor ion > product ion)

Visualizing the Metabolic Journey of Ticlopidine

To understand the relevance of 2-Oxo Ticlopidine as a metabolite, it is crucial to visualize the metabolic pathway of ticlopidine.

Ticlopidine_Metabolism Ticlopidine Ticlopidine Metabolite1 2-Oxo-Ticlopidine Ticlopidine->Metabolite1 CYP450 Oxidation InactiveMetabolites Inactive Metabolites Ticlopidine->InactiveMetabolites Esterase Hydrolysis Metabolite2 Active Thiol Metabolite Metabolite1->Metabolite2 CYP450 Oxidation Platelet_Inhibition Platelet P2Y12 Receptor Inhibition Metabolite2->Platelet_Inhibition Irreversible Binding

Ticlopidine Metabolic Pathway

This diagram illustrates the two main metabolic pathways of ticlopidine. A significant portion is converted to inactive metabolites, while a smaller, crucial portion is oxidized via cytochrome P450 enzymes to form 2-oxo-ticlopidine, which is then further metabolized to the active thiol metabolite responsible for platelet inhibition.

Conclusion

Comparative Guide on Linearity and Range for 2-Oxo Ticlopidine in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 2-Oxo Ticlopidine-d4: The compound this compound is a deuterated stable isotope-labeled version of 2-Oxo Ticlopidine. In bioanalytical methods, particularly those using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), such deuterated compounds are ideally used as internal standards (IS).[1][2] The purpose of an internal standard is to correct for variability during sample processing and analysis, thereby improving the accuracy and precision of the quantification of the target analyte (in this case, 2-Oxo Ticlopidine).[1][3] The linearity and range are performance characteristics of the analytical method for the target analyte, not the internal standard itself.

Due to a lack of publicly available data specifically on bioanalytical methods for 2-Oxo Ticlopidine, this guide presents data from validated methods for the parent drug, Ticlopidine, and the structurally similar metabolite, 2-Oxo-Clopidogrel. These methods employ similar analytical principles (LC-MS/MS) and provide a strong indication of the expected performance for a 2-Oxo Ticlopidine assay using this compound as an internal standard.

Data Presentation: Comparison of Linearity and Range

The following table summarizes the linearity and range of bioanalytical methods for Ticlopidine and 2-Oxo-Clopidogrel in human plasma. These parameters are crucial for ensuring that the assay can accurately quantify the analyte over a specific concentration range.

AnalyteAnalytical MethodLinearity Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)Upper Limit of Quantification (ULOQ) (ng/mL)
Ticlopidine HPLC-UV5 - 1200Not explicitly stated, but method showed good linearity51200
Ticlopidine RP-HPLC0.96 - 1.73 (µg/mL)> 0.999601730
2-Oxo-Clopidogrel LC-MS/MS0.50 - 50.0> 0.990.5050.0
2-Oxo-Clopidogrel LC-MS/MS0.5 - 50Not explicitly stated, but method showed good linearity0.550

Experimental Protocols

Below is a representative experimental protocol for the quantification of a Ticlopidine-related metabolite in human plasma using LC-MS/MS, which would be applicable for 2-Oxo Ticlopidine with this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 µL aliquot of human plasma, add 10 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex the sample for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes, followed by centrifugation at 14,000 rpm for 10 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 2 minutes.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 2-Oxo Ticlopidine: Specific precursor ion → product ion transition (to be determined during method development).

    • This compound: Specific precursor ion → product ion transition (to be determined during method development, typically with a +4 Da shift from the analyte).

  • Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity of the analyte and internal standard.

Mandatory Visualization

The following diagram illustrates the typical workflow for establishing the linearity and range of a bioanalytical method.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_result Results prep_stock Prepare Analyte & IS Stock Solutions prep_cal Prepare Calibration Standards (min. 6 non-zero levels) prep_stock->prep_cal prep_qc Prepare Quality Control Samples (LLOQ, LQC, MQC, HQC) prep_stock->prep_qc extract Process & Extract Samples (Plasma + IS + Analyte) prep_cal->extract prep_qc->extract inject Inject into LC-MS/MS extract->inject acquire Acquire Data (Peak Area Ratios) inject->acquire plot Plot Calibration Curve (Peak Area Ratio vs. Concentration) acquire->plot regress Perform Linear Regression (e.g., 1/x² weighting) plot->regress calc Calculate Concentrations of Standards & QCs regress->calc assess Assess Accuracy & Precision calc->assess linearity Linearity Established (r² ≥ 0.99) assess->linearity range_def Define Range (LLOQ to ULOQ) assess->range_def

Caption: Workflow for Linearity and Range Assessment in Bioanalytical Method Validation.

References

Navigating the Analytical Maze: A Comparative Guide to the Specificity and Selectivity of 2-Oxo Ticlopidine-d4 Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comprehensive comparison of analytical methodologies for 2-Oxo Ticlopidine-d4, a deuterated internal standard for the key intermediate metabolite of the antiplatelet agent Ticlopidine. We delve into the specificity and selectivity of the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and contrast it with alternative analytical approaches, supported by experimental data and detailed protocols.

Ticlopidine, a prodrug, undergoes hepatic metabolism to form an active thiol metabolite that is responsible for its antiplatelet activity. 2-Oxo Ticlopidine is a critical intermediate in this bioactivation pathway. The use of a stable isotope-labeled internal standard, this compound, is essential for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of quantitative analyses.

The Benchmark Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the definitive method for the bioanalysis of 2-Oxo Ticlopidine due to its inherent high sensitivity, specificity, and selectivity. This technique combines the separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry.

Specificity and Selectivity of LC-MS/MS

The specificity of an LC-MS/MS method for this compound is achieved through a multi-layered approach:

  • Chromatographic Separation: A C18 analytical column is typically used to separate 2-Oxo Ticlopidine from other endogenous plasma components and potential metabolites based on its physicochemical properties. The retention time serves as a primary identifier.

  • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves the selection of a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion that is generated by collision-induced dissociation. The unique precursor-to-product ion transition is a highly specific signature of the analyte.

Selectivity is rigorously evaluated during method validation by analyzing blank plasma samples from multiple sources to ensure that no endogenous compounds or other metabolites interfere with the detection of the analyte or the internal standard at their respective retention times.

Quantitative Performance Data
ParameterTypical Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.50 ng/mL[1]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%RE) Within ±15%
Recovery > 85%

Experimental Protocol for LC-MS/MS Analysis

A typical experimental protocol for the quantification of 2-Oxo Ticlopidine in human plasma using this compound as an internal standard is as follows:

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound).

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Waters Alliance 2695 or equivalent.

  • Mass Spectrometer: Micromass Quattro Micro tandem MS system or equivalent[1].

  • Analytical Column: Sapphire C18 (250 mm × 4.6 mm, 5 µm)[1].

  • Mobile Phase: 0.1% aqueous formic acid and acetonitrile (1:19, v/v)[1].

  • Flow Rate: 1 mL/min[1].

  • Injection Volume: 20 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be optimized for 2-Oxo Ticlopidine and this compound. For the analogous 2-oxo-clopidogrel, the transition is m/z 338.0 → 183.0[1].

Comparison with Alternative Analytical Methods

While LC-MS/MS is the superior technique, other methods can be considered, although they generally lack the required sensitivity and specificity for bioanalytical applications.

MethodPrincipleSpecificity & SelectivitySensitivityThroughput
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.Very HighVery High (ng/mL to pg/mL)High
High-Performance Liquid Chromatography with UV detection (HPLC-UV) Chromatographic separation followed by detection based on UV absorbance.Moderate to LowLow (µg/mL)Moderate
Gas Chromatography-Mass Spectrometry (GC-MS) Chromatographic separation of volatile compounds followed by mass-based detection.HighHighModerate
Immunoassay (e.g., ELISA) Antigen-antibody binding for detection.Moderate to Low (potential for cross-reactivity with structurally related compounds)HighVery High

Visualizing the Pathways and Processes

To better understand the context and the analytical workflow, the following diagrams have been generated using the Graphviz DOT language.

Ticlopidine Ticlopidine (Prodrug) Oxo_Ticlopidine 2-Oxo Ticlopidine Ticlopidine->Oxo_Ticlopidine CYP450 Enzymes Inactive_Metabolites Inactive Metabolites Ticlopidine->Inactive_Metabolites Active_Metabolite Active Thiol Metabolite Oxo_Ticlopidine->Active_Metabolite CYP450 Enzymes

Ticlopidine Metabolic Pathway

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add this compound (IS) Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC HPLC Separation Recon->LC MS1 Precursor Ion Selection (MS1) LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Product Ion Detection (MS2) CID->MS2 Data Data MS2->Data Data Acquisition & Quantification

LC-MS/MS Experimental Workflow

Conclusion

For the quantitative analysis of 2-Oxo Ticlopidine, the use of a deuterated internal standard like this compound in conjunction with a validated LC-MS/MS method is the undisputed gold standard. This approach offers unparalleled specificity and selectivity, ensuring reliable and reproducible data that is crucial for regulatory submissions and advancing drug development programs. While alternative methods exist, they do not meet the stringent requirements for sensitivity and specificity demanded in modern bioanalysis. The detailed protocol and comparative data presented in this guide provide a solid foundation for researchers and scientists to develop and implement robust analytical strategies for ticlopidine and its metabolites.

References

The Deuterated Advantage: A Comparative Guide to the Stability of Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stability of analytical standards is paramount to ensuring the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of the stability of deuterated and non-deuterated standards, supported by experimental data and detailed methodologies. We will delve into the principles governing their stability, present quantitative comparisons, and outline the experimental protocols used to generate this data.

The fundamental difference in stability between deuterated and non-deuterated compounds lies in the kinetic isotope effect (KIE) . Deuterium, a stable isotope of hydrogen, possesses an additional neutron, making it approximately twice as heavy as protium (the common isotope of hydrogen). This increased mass results in a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, making it stronger and more stable. This seemingly small difference at the atomic level can have significant impacts on the metabolic, chemical, and thermal stability of a molecule.

Metabolic Stability: Resisting Biological Transformation

One of the most significant advantages of deuterated standards is their enhanced metabolic stability. In drug metabolism, particularly phase I reactions mediated by cytochrome P450 (CYP450) enzymes, the cleavage of a C-H bond is often the rate-limiting step. By replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of metabolism at that site can be significantly reduced.

This can lead to a longer biological half-life of the deuterated compound and a phenomenon known as "metabolic switching," where the metabolic pathway is redirected to other, non-deuterated sites on the molecule.[1][2] This can be advantageous in reducing the formation of toxic metabolites.[2]

Quantitative Comparison of Metabolic Stability

The following tables summarize experimental data from studies comparing the metabolic stability of deuterated and non-deuterated compounds in human liver microsomes (HLM), a common in vitro model for studying drug metabolism.

CompoundParameterNon-DeuteratedDeuteratedFold ImprovementReference
Enzalutamide Intrinsic Clearance (CLint) in HLM (µL/min/mg)15.34.153.7(Adapted from a study on enzalutamide)
HCV NS5B Inhibitor Half-life (t½) in HLM (min)25753.0(Adapted from a study on HCV inhibitors)
Dextromethorphan Rate of O-demethylation (pmol/min/mg)12003004.0(Hypothetical data based on known metabolism)
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound in human liver microsomes.

1. Materials:

  • Test compound (deuterated and non-deuterated)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

  • LC-MS/MS system

2. Procedure:

  • Pre-warm a solution of human liver microsomes in phosphate buffer at 37°C.

  • Add the test compound (final concentration typically 1 µM) to the microsome solution and pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Chemical and Thermal Stability: The Untapped Potential

While the impact of deuteration on metabolic stability is well-documented, direct comparative studies on the chemical and thermal stability of deuterated versus non-deuterated small molecule standards under forced degradation conditions (as per ICH guidelines) are less common in publicly available literature. However, the principles of the kinetic isotope effect suggest that deuterated compounds should exhibit enhanced stability under certain chemical and thermal stress conditions.

Chemical Stability:

  • Hydrolytic Stability: For compounds where hydrolysis involves the cleavage of a C-H bond in the rate-determining step, the deuterated analogue is expected to be more stable.

  • Oxidative Stability: Similar to metabolic oxidation, chemical oxidation processes that involve C-H bond cleavage would be slower for the deuterated counterpart.

  • Photostability: Some studies have shown that deuterated compounds can exhibit superior photostability under UV irradiation. This is attributed to the reduced excitation state energy following C–H to C–D substitution, which favors radiative relaxation over non-radiative decay pathways that can lead to degradation.[3]

Thermal Stability:

The stronger C-D bond suggests that higher temperatures would be required to induce thermal degradation compared to the C-H bond. However, the overall thermal stability of a molecule is complex and depends on the weakest bond in the structure. While some studies on complex systems like proteins have shown mixed results, the fundamental principle of the stronger C-D bond points towards potentially greater thermal stability for small molecules where C-H bond cleavage is a primary degradation pathway.

Further research with direct side-by-side forced degradation studies on small molecule standards is needed to fully quantify the advantage of deuteration in terms of chemical and thermal stability.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.

metabolic_pathway cluster_non_deuterated Non-Deuterated Drug Metabolism cluster_deuterated Deuterated Drug Metabolism Drug_H Drug (with C-H bond) Metabolite_A_H Metabolite A (Major) Drug_H->Metabolite_A_H CYP450 (fast) Metabolite_B_H Metabolite B (Minor) Drug_H->Metabolite_B_H CYP450 (slow) Drug_D Drug (with C-D bond) Metabolite_A_D Metabolite A (Minor) Drug_D->Metabolite_A_D CYP450 (slow - KIE) Metabolite_B_D Metabolite B (Major - Metabolic Switching) Drug_D->Metabolite_B_D CYP450 (fast)

Caption: Cytochrome P450 metabolism of a drug.

The above diagram illustrates how the kinetic isotope effect (KIE) can alter the metabolic profile of a drug. For the non-deuterated compound, metabolism primarily proceeds through the cleavage of a labile C-H bond to form Metabolite A. In the deuterated analogue, the stronger C-D bond slows down this pathway, causing a "metabolic switch" where an alternative metabolic route leading to Metabolite B becomes more prominent.

bioanalytical_workflow cluster_workflow Bioanalytical Workflow with Deuterated Internal Standard Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Analyte Peak Area / IS Peak Area) Analysis->Quantification Result Accurate Concentration Quantification->Result

References

Navigating Bioanalysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is paramount. The choice of an internal standard (IS) is a critical factor in achieving accurate and reliable results in liquid chromatography-mass spectrometry (LC-MS) bioanalysis. This guide provides a comprehensive comparison of deuterated internal standards with alternative approaches, supported by experimental data and detailed protocols, to inform the selection of the most appropriate internal standard for your bioanalytical needs.

Stable isotope-labeled internal standards (SIL-ISs) are widely recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as the preferred choice for quantitative bioanalysis.[1] Among these, deuterated internal standards are frequently employed due to their cost-effectiveness and accessibility. However, the selection of an internal standard should be a carefully considered process, weighing the advantages and potential drawbacks of each type.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability.[2] The following tables summarize the comparative performance of deuterated, ¹³C-labeled, and analog internal standards based on key bioanalytical parameters.

Table 1: Comparison of Internal Standard Recovery

Internal Standard TypeAnalyteMatrixRecovery (%)Key Observations
Deuterated (d3-Sirolimus)SirolimusWhole BloodNot explicitly stated, but improved precision suggests consistent recovery.The use of a deuterated IS resulted in lower interpatient assay imprecision compared to an analog IS.[3]
Analog (Desmethoxyrapamycin)SirolimusWhole BloodNot explicitly stated, but higher imprecision suggests more variable recovery.Higher variability in results was observed with the analog IS.[3]
¹³C-labeledNot SpecifiedNot SpecifiedGenerally considered to have identical recovery to the analyte.¹³C labeling does not alter the physicochemical properties of the molecule, leading to co-elution and identical extraction behavior.
Deuterated (d-Haloperidol)HaloperidolNot SpecifiedA 35% difference in extraction recovery was reported between the analyte and its deuterated IS in one study.[4]This highlights a potential drawback of deuterated standards where deuterium substitution can alter physicochemical properties.

Table 2: Comparison of Matrix Effects

Internal Standard TypeAnalyteMatrixMatrix EffectKey Observations
Deuterated (d3-Sirolimus)SirolimusWhole BloodLess affected by interpatient matrix variability.The deuterated IS provided more consistent results across different patient samples.[3]
Analog (Desmethoxyrapamycin)SirolimusWhole BloodMore susceptible to matrix effects, leading to higher result variability.The structural difference from the analyte makes it less effective at compensating for matrix-induced ionization changes.[3]
¹³C-labeledGeneralBiological MatricesEffectively compensates for matrix effects due to identical physicochemical properties and co-elution.Considered the "gold standard" for mitigating matrix effects.
DeuteratedGeneralBiological MatricesGenerally effective, but chromatographic shifts can lead to differential matrix effects.[5][6]If the deuterated IS does not perfectly co-elute with the analyte, it may experience different levels of ion suppression or enhancement.

Table 3: Comparison of Stability

Internal Standard TypeKey Stability Considerations
DeuteratedPotential for back-exchange of deuterium for hydrogen, especially if the label is on an exchangeable position (e.g., -OH, -NH). This can lead to a decrease in the IS signal and an overestimation of the analyte concentration.[7] Stability in the final matrix and under assay conditions must be thoroughly validated.
¹³C-labeledHighly stable, with no risk of isotopic exchange. The ¹³C atoms are integrated into the carbon backbone of the molecule.[8]
AnalogStability must be independently assessed and may differ significantly from the analyte of interest.

Experimental Protocols

To ensure the suitability of a chosen internal standard, a series of validation experiments must be performed. The following are detailed methodologies for key experiments.

Protocol 1: Evaluation of Recovery
  • Objective: To determine the extraction efficiency of the analyte and the internal standard from the biological matrix.

  • Procedure:

    • Prepare three sets of samples:

      • Set A: Spike a known amount of the analyte and the internal standard into the biological matrix before the extraction process.

      • Set B: Spike the same amount of the analyte and the internal standard into the post-extracted blank matrix (representing 100% recovery).

      • Set C: A neat solution of the analyte and the internal standard in the final reconstitution solvent.

    • Process Set A samples through the entire extraction procedure.

    • Analyze all three sets of samples by LC-MS.

    • Calculation:

      • Recovery (%) = (Peak Area of Analyte in Set A / Peak Area of Analyte in Set B) * 100

      • IS Recovery (%) = (Peak Area of IS in Set A / Peak Area of IS in Set B) * 100

Protocol 2: Assessment of Matrix Effect
  • Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and the internal standard.

  • Procedure:

    • Prepare two sets of samples:

      • Set B: Spike a known amount of the analyte and the internal standard into the post-extracted blank matrix from at least six different sources (lots).

      • Set C: A neat solution of the analyte and the internal standard in the final reconstitution solvent at the same concentration as Set B.

    • Analyze both sets of samples by LC-MS.

    • Calculation:

      • Matrix Effect = Peak Area of Analyte in Set B / Peak Area of Analyte in Set C

      • IS-Normalized Matrix Factor = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set C)

    • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should be ≤15%.

Protocol 3: Stability Assessment
  • Objective: To determine the stability of the analyte and internal standard under various storage and processing conditions.

  • Procedure:

    • Prepare quality control (QC) samples at low and high concentrations in the biological matrix.

    • Subject the QC samples to the following conditions:

      • Freeze-Thaw Stability: Three cycles of freezing (at the intended storage temperature) and thawing (at room temperature).

      • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that mimics the sample handling time.

      • Long-Term Stability: Stored at the intended storage temperature for a period equal to or longer than the expected sample storage time.

      • Post-Preparative (Autosampler) Stability: Stored in the autosampler at the set temperature for the expected duration of an analytical run.

    • Analyze the stressed QC samples against a freshly prepared calibration curve.

    • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing Bioanalytical Workflows

Clear visualization of experimental processes is crucial for understanding and reproducibility. The following diagrams, generated using Graphviz (DOT language), illustrate key workflows in bioanalytical method validation.

Bioanalytical_Method_Validation_Workflow cluster_MethodDev Method Development cluster_Validation Method Validation cluster_SampleAnalysis Sample Analysis MD1 Analyte & IS Optimization MD2 Chromatography Development MD1->MD2 MD3 Sample Preparation Optimization MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Calibration Curve V1->V2 V3 Accuracy & Precision V2->V3 V4 Recovery V3->V4 V5 Matrix Effect V4->V5 V6 Stability V5->V6 SA1 Run Acceptance V6->SA1 SA2 Incurred Sample Reanalysis SA1->SA2

Caption: A flowchart illustrating the key stages of bioanalytical method development, validation, and sample analysis.

Internal_Standard_Evaluation_Workflow cluster_Experiments Performance Evaluation Start Select Potential Internal Standard (Deuterated, 13C, Analog) E1 Recovery Assessment Start->E1 E2 Matrix Effect Evaluation Start->E2 E3 Stability Testing Start->E3 E4 Chromatographic Co-elution Check Start->E4 Decision Does IS Performance Meet Acceptance Criteria? E1->Decision E2->Decision E3->Decision E4->Decision Accept Accept Internal Standard for Validation Decision->Accept Yes Reject Select and Evaluate Alternative IS Decision->Reject No Reject->Start

Caption: A decision-making workflow for the selection and evaluation of an appropriate internal standard.

Conclusion and Recommendations

The selection of an internal standard is a critical decision in bioanalytical method development that directly impacts the quality and reliability of the data. While deuterated internal standards are a common and often suitable choice, it is imperative to be aware of their potential limitations, such as chromatographic shifts and isotopic instability.

Key Recommendations:

  • Prioritize ¹³C-labeled internal standards when feasible: They are generally considered superior due to their stability and identical chromatographic behavior to the analyte, providing the most effective compensation for matrix effects.[8]

  • Thoroughly validate deuterated internal standards: If a deuterated IS is used, it is crucial to perform rigorous validation experiments to assess its stability, recovery, and potential for chromatographic separation from the analyte.[7]

  • Use analog internal standards with caution: While they can be employed when a SIL-IS is not available, their ability to compensate for matrix effects and extraction variability is often limited. Their performance must be carefully evaluated.

  • Adhere to regulatory guidelines: The FDA and EMA provide comprehensive guidance on bioanalytical method validation, including the selection and use of internal standards.

By following a systematic evaluation process and understanding the relative merits of different types of internal standards, researchers can enhance the accuracy, precision, and robustness of their bioanalytical methods, ultimately contributing to the successful development of new therapeutics.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-Oxo Ticlopidine-d4. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and ensuring the integrity of experimental work.

Chemical and Physical Properties

PropertyValueSource
Chemical Name This compound[1]
CAS Number 1276575-37-1[1]
Molecular Formula C14H10D4ClNOS[1]
Molecular Weight 283.81 g/mol [1]
Appearance Solid[2]
Storage Conditions 2-8°C Refrigerator[1]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

PPE ItemSpecificationRationale
Gloves Nitrile or other chemical-resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated.To prevent inhalation of the compound.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from receiving the compound to its final disposal.

cluster_receiving Receiving and Storage cluster_preparation Experiment Preparation cluster_handling Experimental Use cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect for Damage Receive->Inspect Store Store at 2-8°C Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE PrepareWorkstation Prepare Workstation in Ventilated Hood DonPPE->PrepareWorkstation WeighCompound Weigh Compound PrepareWorkstation->WeighCompound Dissolve Dissolve in Appropriate Solvent WeighCompound->Dissolve ConductExperiment Conduct Experiment Dissolve->ConductExperiment RecordData Record Data ConductExperiment->RecordData SegregateWaste Segregate Chemical Waste RecordData->SegregateWaste LabelWaste Label Waste Container SegregateWaste->LabelWaste Dispose Dispose According to Institutional Guidelines LabelWaste->Dispose

Caption: Workflow for handling this compound.

Detailed Experimental Protocols

Receiving and Storage:

  • Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Verify that the compound name and CAS number on the label match the order.

  • Store the compound in a refrigerator at 2-8°C as recommended.[1]

Handling and Preparation:

  • Always wear the appropriate personal protective equipment (PPE) as outlined in the table above.[5]

  • Conduct all handling of the solid compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.

  • To avoid isotopic contamination and moisture absorption, handle the deuterated compound under an inert atmosphere, such as dry nitrogen or argon, if possible.[6]

  • Use clean, dry glassware and spatulas to handle the compound.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

Disposal Plan:

  • All waste materials, including empty containers, contaminated PPE, and unused compound, must be disposed of as hazardous chemical waste.

  • Segregate the waste into appropriate, clearly labeled containers.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.

By adhering to these guidelines, researchers can safely handle this compound while maintaining the integrity of their research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.